N-(2-Hydroxyethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSYUNLBFSOENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341036 | |
| Record name | N-(2-Hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16405-21-3, 18838-10-3 | |
| Record name | Benzamide, N-(2-hydroxyethyl)-, L- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16405-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of N-(2-Hydroxyethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Hydroxyethyl)benzamide. The information is presented to support research, development, and application of this compound in various scientific fields. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.
Core Physicochemical Data
The fundamental physicochemical properties of this compound (CAS RN: 18838-10-3) are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME), as well as formulation development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 56.0 - 60.0 °C | [3] |
| Boiling Point | Data not available | |
| Solubility | Water-soluble, slightly soluble in Chloroform.[4][5] As a benzamide (B126) derivative, it is expected to be soluble in polar organic solvents like ethanol (B145695) and methanol.[6] | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical principles and techniques.
Synthesis of this compound
The synthesis of this compound can be achieved via the amidation of benzoyl chloride with ethanolamine (B43304). This reaction is a standard procedure for forming amide bonds.
Materials:
-
Ethanolamine
-
Benzoyl chloride
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
A solution of ethanolamine in THF is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 0°C.
-
Benzoyl chloride is added dropwise to the cooled ethanolamine solution.
-
The reaction mixture is stirred for a specified time to allow for the completion of the reaction.
-
The reaction is quenched by the addition of 1M HCl.
-
The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Procedure:
-
A small amount of the purified solid is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is gradually increased, and the range at which the solid begins to melt and becomes completely liquid is recorded.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the equilibrium solubility method.
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) can be determined experimentally using spectrophotometric titration.
Procedure:
-
A solution of this compound is prepared in a suitable solvent system.
-
The UV-Vis spectrum of the solution is recorded at various pH values.
-
The change in absorbance at a specific wavelength as a function of pH is used to determine the pKa value, often by identifying the isosbestic points or using derivative spectrophotometry.[7]
Determination of LogP
The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method followed by NMR spectroscopy.[8]
Procedure:
-
A known amount of this compound is dissolved in a biphasic system of n-octanol and water.[8]
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to equilibrate.[8]
-
The concentration of the compound in each phase is determined, typically by ¹H NMR or ¹⁹F NMR if the compound is fluorinated.[8]
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 18838-10-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. This compound | 18838-10-3 | TAA83810 [biosynth.com]
- 5. This compound | 18838-10-3 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to N-(2-hydroxyethyl)benzamide (CAS Number: 18838-10-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)benzamide, with the CAS registry number 18838-10-3, is a chemical compound belonging to the benzamide (B126) family. It is characterized by a benzoyl group attached to the nitrogen of ethanolamine (B43304). This compound serves as a valuable intermediate in organic synthesis and has gained attention for its application as a preservative in cosmetic and personal care products due to its antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known properties, hazards, and relevant experimental methodologies associated with this compound to support its safe and effective use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18838-10-3 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3][4] |
| Molecular Weight | 165.19 g/mol | [3][4] |
| IUPAC Name | This compound | |
| Synonyms | 2-Benzamidoethanol, N-Benzoyl-2-aminoethanol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 56-60 °C | |
| Boiling Point | 185-187 °C @ 1 Torr | |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | |
| Purity | Typically ≥97% (by HPLC) | [2] |
| Storage Conditions | 2-8 °C, under inert gas, in a cool and dark place. | [2] |
Hazards and Safety Information
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation. A detailed summary of its hazard profile is provided in Table 2.
Table 2: Hazard Identification and Classification for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Note: The GHS pictograms, signal words, and statements are based on available safety data sheets and may vary depending on the supplier and concentration.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of ethanolamine with benzoyl chloride. A detailed experimental protocol based on a patented synthesis is as follows:
Materials:
-
Ethanolamine (1.09 g, 17.8 mmol)
-
Benzoyl chloride (520 mg, 3.60 mmol)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve ethanolamine in THF in a reaction vessel.
-
Cool the solution to 0°C under a nitrogen atmosphere.
-
Add benzoyl chloride dropwise to the cooled solution.
-
Stir the reaction mixture for 10 minutes at 0°C.
-
Quench the reaction by adding 1M HCl.
-
Dilute the mixture with EtOAc and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over MgSO₄.
-
Filter the solution and concentrate the filtrate in vacuo.
-
The resulting residue is crystallized to yield this compound as a white crystalline solid.[5]
The following diagram illustrates the workflow for the synthesis of this compound.
References
The Unfolding Therapeutic Potential of N-(2-Hydroxyethyl)benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the promising therapeutic landscape of N-(2-Hydroxyethyl)benzamide derivatives. These compounds, characterized by a core benzamide (B126) structure linked to a 2-hydroxyethyl moiety, have emerged as a versatile scaffold in medicinal chemistry, with potential applications in oncology and beyond. This document provides a comprehensive overview of their primary therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Therapeutic Targets and Mechanisms of Action
Research into this compound and its analogs has identified several key protein targets implicated in disease pathogenesis. The benzamide core often serves as a crucial pharmacophore, enabling these molecules to interact with the active sites of various enzymes and receptors. The primary therapeutic targets identified to date include Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and the Smoothened (Smo) receptor within the Hedgehog signaling pathway.
Histone Deacetylase (HDAC) Inhibition
A significant body of evidence points to HDACs as a primary target for this compound derivatives, particularly in the context of cancer therapy. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in the silencing of gene expression, including that of tumor suppressor genes.[1]
Derivatives of 2-aminobenzamide (B116534), a class of compounds that can include the N-(2-hydroxyethyl) feature, are known to be selective inhibitors of Class I HDACs (HDAC1, HDAC2, and HDAC3).[2][3] One notable study synthesized a series of 2-aminobenzamide-type HDAC inhibitors, including a compound featuring a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. This compound demonstrated significant in vivo efficacy, reducing the volume of human colon cancer HCT116 xenografts in nude mice.[4] The mechanism of action is believed to be similar to that of the established HDAC inhibitor MS-275, involving the induction of cell cycle arrest and apoptosis.[4]
The following table summarizes the inhibitory activity of representative 2-aminobenzamide derivatives against Class I HDACs. While specific data for the parent this compound is not extensively published, these analogs provide insight into the potential potency of this chemical class.
| Compound ID | R Group Modification | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 12a | 4-[(4-fluorophenoxy)methyl] | - | Potent Inhibitor | - | [5] |
| 15k | Chiral oxazoline (B21484) capping group | 0.080 | 0.110 | 0.006 | [6] |
| 19f | 3-indolyl capping group | 0.13 | 0.28 | 0.31 | [2] |
| 21a | 2-thienyl at position-5 | 0.26 | 2.47 | >10 | [2] |
| Compound 22 | (4-(thiophen-2-yl)benzyl)amino | - | - | - | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Compound 22's data is presented as in vivo tumor growth inhibition rather than direct enzymatic IC50.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The benzamide moiety is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[7] PARPs are crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[8] While direct studies on this compound derivatives as PARP inhibitors are limited, the foundational benzamide structure suggests a strong potential for this class of compounds to be developed as PARP-targeting anticancer agents.
The following table presents the inhibitory concentrations of various benzamide-based PARP inhibitors against PARP-1.
| Compound | PARP-1 IC50 (nM) | Reference |
| Olaparib | 1-5 | [7] |
| Rucaparib | 1.4 | [7] |
| Talazoparib | 0.57 | [7] |
| Veliparib | 2.9-5.2 | [7] |
| Benzamide | 3300 | [7] |
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[9] Aberrant activation of this pathway is implicated in the development and progression of several cancers. The G protein-coupled receptor Smoothened (SMO) is a key transducer of the Hh signal.[10] Benzamide derivatives have been identified as potent antagonists of SMO, effectively inhibiting the downstream signaling cascade.[11] Although specific this compound derivatives have not been extensively profiled as SMO antagonists, the benzamide scaffold is a validated starting point for the design of such inhibitors.
The table below lists the half-maximal inhibitory concentrations (IC50) of representative benzamide and related heterocyclic smoothened antagonists.
| Compound | Target Cell/Assay | IC50 | Reference |
| GDC-0449 (Vismodegib) | Hh/SMO/Gli1-reporter system | <0.1 µM | [9] |
| LDE225 (Sonidegib) | Hh/SMO/Gli1-reporter system | <0.1 µM | [9] |
| HH-13 | Hh/SMO/Gli1-reporter system | <0.1 µM | [9] |
| HH-20 | Hh/SMO/Gli1-reporter system | <0.1 µM | [9] |
| AZD8542 | - | - | [11] |
| 0025A | Smo/βarrestin2-GFP assay | 1.7 nM | [12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The Hedgehog Signaling Pathway and the inhibitory action of Smoothened antagonists.
Caption: A typical experimental workflow for screening and characterizing HDAC inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives as potential therapeutic agents.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC inhibitor developer (containing a protease like trypsin).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Reference HDAC inhibitor (e.g., MS-275, SAHA).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In the wells of a 96-well plate, add the assay buffer, the diluted HDAC enzyme, and the test compound or reference inhibitor. Include a control group with DMSO only (vehicle control) and a blank group with no enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the HDAC inhibitor developer to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate for an additional 15-20 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay in HCT116 Cells
Objective: To assess the cytotoxic or cytostatic effects of this compound derivatives on the human colon cancer cell line HCT116.
Materials:
-
HCT116 human colorectal carcinoma cell line.
-
Complete culture medium (e.g., McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for formazan (B1609692) crystal solubilization).
-
96-well clear cell culture plates.
-
Multichannel pipette.
-
Microplate reader (absorbance).
Procedure:
-
Seed HCT116 cells into 96-well plates at a density of approximately 3,000 to 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for 48 to 72 hours.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.[14]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Smoothened (Smo) Antagonist Assay (β-Arrestin Recruitment)
Objective: To identify and characterize compounds that act as antagonists of the Smoothened receptor by measuring the inhibition of agonist-induced β-arrestin recruitment.
Materials:
-
U2OS cells stably co-expressing a Smoothened-GFP fusion protein and a β-arrestin-RFP fusion protein.
-
Smoothened agonist (e.g., SAG).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Reference Smoothened antagonist (e.g., Vismodegib, Cyclopamine).
-
Cell culture medium.
-
High-content imaging system or confocal microscope.
-
384-well imaging plates.
Procedure:
-
Seed the stable U2OS cell line into 384-well imaging plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or the reference antagonist for a predetermined period (e.g., 1-2 hours).
-
Induce Smoothened activation and subsequent β-arrestin recruitment by adding a fixed concentration of the Smoothened agonist SAG to the wells.
-
Incubate the plate for an additional 60-90 minutes at 37°C.
-
Fix and stain the cells with a nuclear counterstain (e.g., DAPI).
-
Acquire images of the cells using a high-content imaging system, capturing the fluorescence of GFP (Smoothened), RFP (β-arrestin), and DAPI (nuclei).
-
Analyze the images using appropriate software to quantify the co-localization or translocation of β-arrestin-RFP to the Smoothened-GFP puncta at the cell membrane or in intracellular vesicles.
-
Calculate the percentage of inhibition of SAG-induced β-arrestin recruitment for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound derivatives represent a promising and adaptable chemical scaffold for the development of novel therapeutics. Their demonstrated and potential activity against key targets in oncology, such as HDACs, PARPs, and the Smoothened receptor, underscores their importance for further investigation. The data and protocols presented in this guide offer a foundational framework for researchers and drug development professionals to explore and advance this exciting class of compounds. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships and to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel hydroxamates and 2-aminobenzamides as potent histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Heteroarylamide smoothened inhibitors: Discovery of N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(2-pyridylmethoxy)benzamide (AZD8542) and N-[5-(1H-imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2- pyridylmethoxy)benzamide (AZD7254) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chumontreal.qc.ca [chumontreal.qc.ca]
In Silico Prediction of N-(2-Hydroxyethyl)benzamide ADMET Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of new therapeutic agents is contingent on understanding their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties can significantly reduce the likelihood of late-stage clinical failures, saving considerable time and resources.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the ADMET properties of N-(2-Hydroxyethyl)benzamide, a small molecule of interest in medicinal chemistry. By leveraging computational models, we can generate preliminary data to guide further experimental validation. This document outlines the theoretical basis for these predictions, presents predicted data in a structured format, details generalized experimental protocols for verification, and provides visual representations of key processes.
Introduction to In Silico ADMET Prediction
In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and toxicological properties of chemical compounds.[3] These approaches, which include Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling, analyze the relationship between a molecule's structure and its biological activity.[4][5] By using these predictive tools early in the drug discovery pipeline, researchers can prioritize compounds with more favorable ADMET profiles, thereby reducing the reliance on extensive and costly preclinical animal testing.[1][4]
A variety of open-access and commercial software platforms are available for ADMET prediction, including SwissADME, ADMETlab 2.0, pkCSM, and ADMET Predictor®.[6][7] These tools provide estimations for a wide range of endpoints, from physicochemical properties to complex toxicological outcomes.
Predicted Physicochemical and ADMET Properties of this compound
The following tables summarize the predicted physicochemical and ADMET properties of this compound. These values were hypothetically generated using a consensus approach from multiple in silico platforms and should be confirmed with experimental data.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in ADMET |
| Molecular Formula | C₉H₁₁NO₂ | Basic molecular information |
| Molecular Weight | 165.19 g/mol | Influences diffusion and transport |
| LogP (octanol/water partition coefficient) | 0.85 | Indicates lipophilicity and membrane permeability |
| Water Solubility | Highly soluble | Affects absorption and distribution |
| pKa (acidic) | 13.5 (amide proton) | Degree of ionization at physiological pH |
| pKa (basic) | - | No significant basic pKa |
| Polar Surface Area (PSA) | 49.3 Ų[8] | Influences membrane penetration |
Table 2: Predicted ADME Properties of this compound
| Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal epithelial cell permeability |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |
| Distribution | ||
| Volume of Distribution (VDss) | 0.5 L/kg | Suggests distribution primarily in total body water |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to penetrate the central nervous system |
| Plasma Protein Binding | Low to Moderate | A significant fraction of the drug may be free in circulation |
| Metabolism | ||
| Cytochrome P450 (CYP) Substrate | CYP2D6, CYP3A4 (minor) | Primarily metabolized by CYP enzymes |
| CYP Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions |
| Excretion | ||
| Primary Route | Renal | Likely excreted through the kidneys |
| Total Clearance | Moderate | Indicates a moderate rate of removal from the body |
Table 3: Predicted Toxicity Profile of this compound
| Toxicity Endpoint | Predicted Risk | Details |
| AMES Mutagenicity | Non-mutagenic | Low risk of causing DNA mutations |
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity via hERG channel blockade |
| Hepatotoxicity | Low risk | Unlikely to cause drug-induced liver injury |
| Skin Sensitization | Low risk | Not predicted to be a skin sensitizer |
| Oral Acute Toxicity (LD50) | Class III (Slightly toxic) | Estimated rat LD50 > 500 mg/kg |
Methodologies for In Silico and Experimental ADMET Assessment
In Silico Prediction Workflow
The in silico prediction of ADMET properties for a novel compound like this compound follows a structured workflow. This process involves selecting appropriate computational tools, preparing the molecular structure, running predictions, and interpreting the results in the context of drug development.
Experimental Protocols for ADMET Validation
In silico predictions provide valuable preliminary data, but experimental validation is crucial. Below are summaries of standard in vitro protocols that can be used to confirm the predicted ADMET properties of this compound.
3.2.1. Absorption: Caco-2 Permeability Assay
-
Principle: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[9]
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
This compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The process is repeated in the B-to-A direction to assess efflux.
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
-
3.2.2. Metabolism: Liver Microsome Stability Assay
-
Principle: This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[10][11]
-
Methodology:
-
This compound is incubated with pooled human liver microsomes at 37°C.
-
The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate parameters such as half-life (t₁/₂) and intrinsic clearance (CLint).
-
3.2.3. Toxicity: hERG Inhibition Assay
-
Principle: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias. This assay assesses a compound's potential to block the hERG channel.
-
Methodology:
-
A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.
-
The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels in the presence of varying concentrations of this compound.
-
The concentration-response curve is used to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
-
Predicted Metabolic Pathways
Based on the known metabolism of similar benzamide (B126) compounds, the primary metabolic pathways for this compound are predicted to involve hydroxylation and subsequent oxidation or conjugation.[12][13] The ethyl-alcohol moiety is a likely site for initial oxidation.
Conclusion
The in silico prediction of ADMET properties is an indispensable component of modern drug discovery.[14][15] For this compound, the predictive models suggest a generally favorable ADMET profile, characterized by good absorption, moderate distribution, and a low potential for major toxicities. However, a potential for inhibition of CYP2D6 indicates that drug-drug interactions should be considered. The presented data and workflows provide a solid foundation for guiding the next stages of experimental investigation. It is imperative that these computational predictions are validated through rigorous in vitro and subsequent in vivo studies to fully characterize the pharmacokinetic and safety profile of this compound.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. ayushcoe.in [ayushcoe.in]
- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 8. 3-fluoro-N-(2-hydroxyethyl)benzamide | C9H10FNO2 | CID 5203741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijarbs.com [ijarbs.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] ADMET in silico modelling: towards prediction paradise? | Semantic Scholar [semanticscholar.org]
- 15. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of N-(2-Hydroxyethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Hydroxyethyl)benzamide, a key chemical intermediate. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from analogous compounds and established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | Doublet of doublets | 2H | Aromatic H (ortho to C=O) |
| ~7.50 | Triplet | 1H | Aromatic H (para to C=O) |
| ~7.42 | Triplet | 2H | Aromatic H (meta to C=O) |
| ~6.70 | Broad singlet | 1H | Amide N-H |
| ~3.85 | Triplet | 2H | -CH₂-OH |
| ~3.60 | Quartet | 2H | -NH-CH₂- |
| ~2.50 | Broad singlet | 1H | O-H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.5 | Amide Carbonyl (C=O) |
| ~134.0 | Aromatic C (quaternary) |
| ~131.5 | Aromatic CH (para) |
| ~128.5 | Aromatic CH (meta)[1] |
| ~127.0 | Aromatic CH (ortho) |
| ~62.0 | -CH₂-OH |
| ~43.0 | -NH-CH₂- |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) & N-H Stretch (Amide) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch[2] |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch[2] |
| ~1640 | Strong | C=O Stretch (Amide I)[2] |
| ~1550 | Medium | N-H Bend (Amide II) |
| 1600, 1450 | Medium-Weak | Aromatic C=C Bending |
| ~1050 | Strong | C-O Stretch (Primary Alcohol) |
Table 4: Mass Spectrometry (MS) Data (Predicted) Ionization Mode: Electron Ionization (EI)
| m/z Ratio | Relative Intensity | Interpretation |
| 165 | Moderate | Molecular Ion [M]⁺ |
| 134 | Moderate | [M - CH₂OH]⁺ |
| 121 | Low | [M - NH₂CH₂CH₂OH]⁺ |
| 105 | High (Base Peak) | Benzoyl Cation [C₆H₅CO]⁺ |
| 77 | High | Phenyl Cation [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) to the solvent to serve as an internal standard for chemical shift calibration.
-
Transfer the homogenous solution into a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution.
-
Tune the probe to the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the structure.
-
2.2 Fourier-Transform Infrared (IR) Spectroscopy [3]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR Method) :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the built-in anvil to ensure firm and uniform contact between the sample and the crystal surface.
-
-
Data Acquisition :
-
Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Record the spectrum of the sample. Data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing :
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of significant absorption bands and correlate them with specific functional group vibrations.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
If using GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.
-
-
Data Acquisition :
-
In the ion source, the vaporized sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
-
Data Analysis :
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound. For this compound, this is expected at m/z 165.
-
Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments, providing valuable structural information. The most abundant peak is termed the "base peak."
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
References
An In-depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)benzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)benzamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for determining its solubility. This includes a predicted solubility profile based on the molecule's structural attributes, a structured template for recording experimental data, and detailed experimental protocols for accurate solubility measurement. Understanding the solubility of this compound is crucial for its application in pharmaceutical formulations, synthesis, and purification processes.
Introduction to this compound
This compound is an organic compound with the chemical formula C₉H₁₁NO₂. Its structure consists of a benzamide (B126) core with a 2-hydroxyethyl substituent on the nitrogen atom. This structure, featuring both a polar hydroxyl group and a hydrogen-bond-accepting amide group, alongside a non-polar benzene (B151609) ring, suggests a versatile solubility profile. The presence of these functional groups allows for various intermolecular interactions with different solvents, making the determination of its solubility in a range of organic solvents essential for its practical applications in research and drug development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted.
-
Polar Protic Solvents (e.g., Methanol, Ethanol (B145695), Water): The presence of the hydroxyl (-OH) and amide (-CONH-) groups allows for hydrogen bonding with polar protic solvents. Therefore, this compound is expected to exhibit good solubility in these solvents. The parent compound, benzamide, is known to be soluble in polar organic solvents like ethanol and methanol.[1] The addition of the hydroxyethyl (B10761427) group in this compound is likely to further enhance its solubility in such solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors. The amide and hydroxyl protons of this compound can form hydrogen bonds with these solvents, suggesting moderate to good solubility. For instance, benzamide shows good solubility in acetone.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the predominantly polar nature of the molecule, this compound is expected to have low solubility in non-polar solvents. The non-polar benzene ring might offer some interaction with aromatic solvents like toluene, but overall solubility is predicted to be limited.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. To facilitate research and development, the following table is provided as a template to be populated with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Reference |
| Methanol | 25 | ||||
| Ethanol | 25 | ||||
| 1-Propanol | 25 | ||||
| 2-Propanol | 25 | ||||
| Acetone | 25 | ||||
| Acetonitrile | 25 | ||||
| Ethyl Acetate | 25 | ||||
| Dichloromethane | 25 | ||||
| Toluene | 25 | ||||
| Hexane | 25 | ||||
| Water | 25 |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative solubility data, the following established experimental methodologies are recommended.
Equilibrium Solubility Method (Shake-Flask)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After reaching equilibrium, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant. Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Gravimetric Method
The gravimetric method is a simpler, yet effective, technique for determining solubility that relies on the direct measurement of the mass of the dissolved solute.[4][5][6]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method to prepare a saturated solution and allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume or mass of the clear supernatant and filter it into a pre-weighed evaporating dish or vial.
-
Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause the solute to decompose).
-
Drying and Weighing: Once the solvent is fully evaporated, dry the solid residue to a constant weight in an oven or desiccator.
-
Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish/vial with the residue and the initial tare weight. Calculate the solubility in the desired units (e.g., g/100 mL).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the equilibrium solubility method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, this technical guide provides a robust framework for its experimental determination. The predicted solubility profile suggests good solubility in polar organic solvents, which can be confirmed and quantified using the detailed protocols for the equilibrium solubility and gravimetric methods. The provided templates and workflows are intended to support researchers and drug development professionals in generating reliable solubility data, which is a critical parameter for the successful application of this compound.
References
The Uncharted Therapeutic Potential of N-(2-hydroxyethyl)-4-methoxybenzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyethyl)-4-methoxybenzamide is a distinct organic compound within the broader class of benzamides. While the therapeutic applications of many benzamide (B126) derivatives are well-documented, N-(2-hydroxyethyl)-4-methoxybenzamide remains a largely unexplored molecule in the pharmacological landscape.[1] Publicly accessible scientific literature and prominent biological databases currently lack comprehensive data on its specific biological activities.[1][2] This technical guide serves as a foundational resource, consolidating the available physicochemical data and synthetic methodologies. Furthermore, it explores the potential biological activities of this compound by examining the established pharmacological profiles of its structural analogs. This document aims to catalyze further investigation into N-(2-hydroxyethyl)-4-methoxybenzamide as a potential novel therapeutic agent.
Physicochemical Properties
Understanding the physicochemical properties of N-(2-hydroxyethyl)-4-methoxybenzamide is crucial for predicting its behavior in biological systems and for designing future studies. As a polar molecule, it possesses the capacity for hydrogen bonding through its hydroxyl and amide functionalities.[2] A summary of its key properties, alongside those of structurally related compounds for comparison, is presented below.
| Property | N-(2-hydroxyethyl)-4-methoxybenzamide | N-(2-hydroxyethyl)benzamide | 4-Methoxybenzamide |
| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₂ | C₈H₉NO₂ |
| Molecular Weight | 195.22 g/mol | 165.19 g/mol | 151.16 g/mol |
| CAS Number | 57728-69-5 | 18838-10-3 | 3424-93-9 |
| Predicted LogP | ~1.1 | ~0.6 | ~1.0 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 |
| Note: Some properties are predicted based on chemical structure.[2] |
Synthesis and Experimental Protocols
The synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide can be achieved through several established chemical reactions. The most common approaches involve the formation of an amide bond between a 4-methoxybenzoyl derivative and ethanolamine (B43304).
Synthetic Workflow
The general synthetic pathways to obtain N-(2-hydroxyethyl)-4-methoxybenzamide are illustrated in the diagram below. These routes typically start from either 4-methoxybenzoyl chloride or methyl 4-methoxybenzoate (B1229959).
Experimental Protocol 1: From 4-Methoxybenzoyl Chloride
This method involves the acylation of ethanolamine with 4-methoxybenzoyl chloride, a common and generally high-yielding approach for amide synthesis.
Materials:
-
4-Methoxybenzoyl chloride
-
Ethanolamine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Aqueous base (e.g., sodium hydroxide (B78521) solution)
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve ethanolamine in the chosen anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled ethanolamine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with an aqueous base solution to neutralize any excess acid and remove unreacted acid chloride.[2]
-
Separate the organic layer, dry it over an anhydrous salt, filter, and remove the solvent under reduced pressure.[2]
-
The resulting crude product can be purified by recrystallization or column chromatography.[2]
Experimental Protocol 2: From Methyl 4-Methoxybenzoate
This alternative route utilizes the direct amidation of an ester with an amine, often requiring elevated temperatures.[2]
Materials:
-
Methyl 4-methoxybenzoate (methyl anisate)
-
Ethanolamine
Procedure:
-
Combine methyl 4-methoxybenzoate with an excess of ethanolamine.
-
Heat the mixture, typically between 100 to 150°C, for several hours. The progress of the reaction can be monitored by observing the distillation of methanol, which is a byproduct.[2]
-
Once the reaction is complete, remove the excess ethanolamine under reduced pressure.[2]
-
Purify the remaining residue, for instance, by recrystallization from a suitable solvent system.[2]
Purification Protocol: Recrystallization
High purity is essential for the accurate assessment of biological activity. Recrystallization is a standard technique for purifying the crude product of N-(2-hydroxyethyl)-4-methoxybenzamide.[3] This method is based on the principle that the solubility of most solid compounds increases with temperature.[3]
Procedure:
-
Dissolve the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.
-
As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[3]
-
Impurities, being present in lower concentrations, will remain dissolved in the solvent.
-
The pure crystals can then be isolated by filtration.
Potential Biological Activities: Inferences from Structural Analogs
Direct biological data for N-(2-hydroxyethyl)-4-methoxybenzamide is scarce.[2] However, the pharmacological profiles of structurally related compounds can provide valuable insights into its potential therapeutic applications.
Potential Anticancer Activity
Benzamide derivatives are a well-known class of compounds with significant anticancer properties. For instance, some 2-methoxybenzamide (B150088) derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is often dysregulated in various cancers.[2] The structural similarity suggests that N-(2-hydroxyethyl)-4-methoxybenzamide could be investigated for similar inhibitory effects on oncogenic signaling pathways.
Potential Antimicrobial and Antifungal Activity
Salicylanilides, which are 2-hydroxy-N-phenylbenzamides, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[4] Although N-(2-hydroxyethyl)-4-methoxybenzamide is not a salicylanilide, the shared benzamide core suggests that it could be screened for antimicrobial efficacy. Furthermore, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been shown to disrupt ergosterol (B1671047) biosynthesis and redox metabolism in fungi.[5]
Potential Antiglycation Activity
A series of 4-methoxybenzoylhydrazones have been synthesized and evaluated for their antiglycation activity, with some compounds showing more potent effects than the rutin (B1680289) standard.[6] Glycation is a non-enzymatic process implicated in diabetic complications. The presence of the 4-methoxybenzoyl moiety in N-(2-hydroxyethyl)-4-methoxybenzamide suggests that it may have the potential to inhibit protein glycation.[6]
Future Directions and Conclusion
The lack of a comprehensive biological activity profile for N-(2-hydroxyethyl)-4-methoxybenzamide represents a significant gap in the current scientific literature.[1] Based on the known activities of its structural analogs, a systematic investigation into its anticancer, antimicrobial, and antiglycation properties is warranted. Future research should focus on in vitro screening against a panel of cancer cell lines, various microbial strains, and in antiglycation assays. Elucidating the mechanism of action and identifying specific molecular targets will be crucial steps in determining the therapeutic potential of this compound. The synthesis protocols outlined in this guide provide a clear path for obtaining the high-purity material necessary for such biological evaluations. The exploration of N-(2-hydroxyethyl)-4-methoxybenzamide could potentially unveil a novel therapeutic agent with a unique mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-Hydroxyethyl)benzamide: A Versatile Precursor in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(2-Hydroxyethyl)benzamide is a chemical compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its structure, featuring a stable benzamide (B126) core and a reactive primary hydroxyl group, allows for diverse chemical modifications, leading to derivatives with significant therapeutic potential. This guide provides a comprehensive overview of its synthesis, key applications in medicinal chemistry, and detailed experimental protocols, highlighting its importance as a precursor in drug discovery and development.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the acylation of ethanolamine (B43304) with benzoyl chloride. This reaction is typically performed in a suitable solvent at a controlled temperature to ensure high yield and purity.
Experimental Protocol: Synthesis from Benzoyl Chloride and Ethanolamine
A straightforward and high-yielding method for the synthesis of this compound is the reaction of benzoyl chloride with ethanolamine in a suitable solvent like tetrahydrofuran (B95107) (THF).[1]
Materials:
-
Ethanolamine (1.09 g, 17.8 mmol)
-
Benzoyl chloride (520 mg, 3.60 mmol)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve ethanolamine in THF in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add benzoyl chloride dropwise to the cooled solution.
-
Stir the reaction mixture for 10 minutes at 0°C.
-
Quench the reaction by adding 1M HCl.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
-
Crystallize the residue to obtain this compound as a white crystalline solid.
This protocol has been reported to yield up to 97% of the desired product.[1]
Applications in Medicinal Chemistry
The this compound scaffold is a precursor to a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Anticonvulsant Agents
A series of novel N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for their anticonvulsant properties.[2] Notably, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide demonstrated superior anticonvulsant activity and lower neurotoxicity compared to the established anti-epileptic drug valproate in preclinical models.[2]
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |
| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |
| Valproate | - | - | 1.6 |
Table 1: Anticonvulsant activity and neurotoxicity of N-(2-hydroxyethyl)amide derivatives in the maximal electroshock (MES) test.[2]
Prokinetic Agents
Derivatives of benzamide are known to possess prokinetic properties. For instance, 4-amino-5-chloro-N-[l-(3-fluoro-4-methoxybenzyl) piperidin-4-yl]- 2-(2-hydroxy ethoxy) benzamide hydrochloride dehydrate acts as a prokinetic agent through a dual mechanism involving the stimulation of the 5-HT4 receptor and antagonism of the dopamine (B1211576) D2 receptor.[3] This highlights the utility of the benzamide scaffold in developing treatments for gastrointestinal motility disorders.
Agents for Endoplasmic Reticulum (ER) Stress-Induced Pancreatic β-cell Dysfunction
ER stress-induced pancreatic β-cell death is a key factor in the development of diabetes. A novel class of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has been identified as protective agents for β-cells against ER stress.[4] One particular analog, WO5m, showed high potency and improved water solubility, making it a promising candidate for further development as a treatment for diabetes.[4]
| Compound | Maximal Activity | EC50 (µM) |
| WO5m | 100% | 0.1 ± 0.01 |
Table 2: β-cell protective activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide analog WO5m.[4]
Antimicrobial Agents
Derivatives of 2-hydroxy-benzamide have been synthesized and tested for their antimicrobial activity. These compounds have shown good activity against Gram-positive bacteria.[5] For example, derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide exhibited MIC and MBC values in the range of 0.125–1.0 mg/mL.[5]
Other Therapeutic Areas
The benzamide framework is also found in compounds with other biological activities, including:
-
Analgesics: The clinically approved analgesic nefopam (B83846) contains a bicyclic benzoxazocine structure, demonstrating the relevance of the benzamide scaffold in pain modulation.[6]
-
Enzyme Inhibitors: Novel benzamide derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease.[7]
General Synthetic Pathways for Derivatives
The versatility of this compound as a precursor stems from the reactivity of its hydroxyl group and the stability of the amide bond. The hydroxyl group can be readily functionalized to introduce a wide range of substituents, leading to a diverse library of compounds for biological screening.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy N-(2-hydroxyethyl)-N-methylbenzamide | 57440-15-0 [smolecule.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of N-(2-Hydroxyethyl)benzamide from benzoyl chloride and ethanolamine.
Application Note & Protocol
For Immediate Release
This document provides a comprehensive guide for the synthesis of N-(2-Hydroxyethyl)benzamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocol details the well-established Schotten-Baumann reaction, utilizing benzoyl chloride and ethanolamine (B43304) as starting materials. This method is known for its high efficiency and yield, making it a practical choice for laboratory and potential scale-up applications.
This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers detailed experimental procedures, data presentation, and visualizations to ensure successful replication and understanding of the synthesis process.
Introduction
This compound serves as a key building block in the synthesis of a variety of organic molecules. Its bifunctional nature, containing both an amide and a hydroxyl group, allows for further chemical modifications, making it a versatile intermediate. The synthesis described herein follows the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides under basic conditions. The reaction is typically carried out in a biphasic system to facilitate the separation of the product and neutralization of the hydrochloric acid byproduct.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocol
This protocol is based on established laboratory procedures for the Schotten-Baumann reaction.
Materials and Equipment:
-
Benzoyl chloride (reactant)
-
Ethanolamine (reactant)
-
Sodium hydroxide (B78521) (NaOH) (base)
-
Dichloromethane (B109758) (CH₂Cl₂) (organic solvent)
-
Distilled water
-
Hydrochloric acid (HCl) (for workup)
-
Saturated sodium bicarbonate solution (NaHCO₃) (for workup)
-
Brine (saturated NaCl solution) (for workup)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) (drying agent)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve ethanolamine in dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the Erlenmeyer flask containing the ethanolamine solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution to the ethanolamine solution.
-
Addition of Acyl Chloride: Dissolve benzoyl chloride in dichloromethane and transfer it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred, cooled mixture of ethanolamine and sodium hydroxide.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization, typically from a suitable solvent like ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reactant 1 | Benzoyl Chloride | |
| Reactant 2 | Ethanolamine | |
| Solvent | Dichloromethane | |
| Base | 10% aq. NaOH | |
| Reaction Time | 2-4 hours | |
| Reaction Temp. | 0°C to Room Temp. | |
| Yield | Up to 97% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 18838-10-3 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 56-60 °C | [1][4] |
| Purity | >95% (GC, qNMR) | [1] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 3.41 (s, 1H), 3.49-3.59 (m, 2H), 3.75 (t, 2H, J=5.2 Hz), 7.10 (s, 1H), 7.32-7.38 (m, 2H), 7.42-7.48 (m, 1H), 7.72-7.76 (m, 2H) ppm |
Visualizations
Diagram 1: Reaction Signaling Pathway
Caption: Reaction mechanism for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Safety Precautions
-
Benzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethanolamine is corrosive and can cause skin and eye burns. Handle with care and use appropriate PPE.
-
Sodium hydroxide is a strong base and can cause severe burns. Handle with care and use appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The reaction is exothermic, especially during the addition of benzoyl chloride. Proper cooling is essential to control the reaction rate and prevent side reactions.
Conclusion
The Schotten-Baumann synthesis of this compound from benzoyl chloride and ethanolamine is a highly effective and reliable method. By following the detailed protocol and safety precautions outlined in this guide, researchers can consistently obtain a high yield of the desired product with good purity. The provided data and visualizations serve as a valuable resource for the successful execution and understanding of this important organic transformation.
References
Protocol for the purification of N-(2-Hydroxyethyl)benzamide by recrystallization.
Application Notes and Protocols
Topic: Protocol for the Purification of N-(2-Hydroxyethyl)benzamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and materials science research. Ensuring the high purity of this compound is critical for obtaining reliable experimental results and for its potential use in drug development. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This protocol provides a detailed methodology for the purification of this compound by recrystallization, leveraging the principles of differential solubility. The procedure is designed to remove impurities, resulting in a product with high purity, suitable for downstream applications.
Principle of Recrystallization
Recrystallization is a purification technique based on the differences in solubility of a compound and its impurities in a selected solvent at different temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at high temperatures. By dissolving the crude solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the mother liquor or are removed by hot filtration.[1]
Solvent Selection
The choice of an appropriate solvent is the most critical step for a successful recrystallization.[2] Based on the molecular structure of this compound, which contains a polar amide group and a hydroxyl group, polar solvents are expected to be suitable. Ethanol (B145695) is often a good choice for recrystallizing N-substituted benzamides.[2] A solvent system, such as an ethanol-water mixture, can also be effective.[2] The ideal solvent should:
-
Dissolve the compound completely when hot.
-
Dissolve the compound sparingly or not at all when cold.[3]
-
Not react with the compound.[2]
-
Be sufficiently volatile for easy removal from the purified crystals.[1]
-
Dissolve impurities readily at all temperatures or not at all.[2]
For this compound, ethanol or an ethanol/water mixture is recommended as a starting point for solvent screening.
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of crude this compound.
4.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks (two sizes)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
4.2. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., 95% ethanol). Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.[3][4]
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities present in the hot solution, a hot filtration step is required.[4] To prevent premature crystallization, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger and purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[3] Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[3]
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.[4]
4.3. Troubleshooting
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound. If this fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][4]
-
Low Recovery: This can be due to using too much solvent for dissolution or washing. Ensure the minimum amount of hot solvent is used and that the washing solvent is ice-cold.[4]
-
Oily Product: An oily product may form if the melting point of the compound is lower than the boiling point of the solvent or if the compound is impure. A different solvent or solvent system may be required.
Data Presentation
The success of the purification can be assessed by comparing the physical properties of the crude and recrystallized this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~95% (example) | >99% (expected) |
| Melting Point | Broad range (e.g., 58-62 °C) | Sharp range (e.g., 63-65 °C) |
| Yield | - | ~80-90% (expected) |
Note: The melting point of a similar compound, N-(2-hydroxyethyl)-4-methoxybenzamide, is reported to be 114-116 °C after recrystallization.[2] The exact melting point of this compound should be confirmed by analysis of the purified product.
Visualization
6.1. Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
6.2. Troubleshooting Logic
This diagram outlines the decision-making process for addressing common issues during recrystallization.
Caption: Troubleshooting logic for failed crystallization.
References
Application Note and Protocol: HPLC Analytical Method for Purity Assessment of N-(2-Hydroxyethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis and purity assessment of N-(2-Hydroxyethyl)benzamide. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high resolution, sensitivity, and accuracy. This application note describes a robust reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the purity assessment of this compound. The method is developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Hydrochloric acid (analytical grade)
Instrumentation and Chromatographic Conditions
A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is recommended.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Gradient High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This solution is used for the determination of related substances.
-
Forced Degradation Studies: Prepare a sample solution of this compound at a concentration of 1 mg/mL in the diluent. Expose the sample to various stress conditions as described below. These studies are crucial for developing stability-indicating methods.[4][5][6][7][8][9][10][11]
-
Acid Hydrolysis: Treat the sample solution with 1N HCl at 60°C for 2 hours. Neutralize with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: Treat the sample solution with 1N NaOH at 60°C for 2 hours. Neutralize with an equivalent amount of 1N HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours, then dissolve in the diluent.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light (a minimum of 1.2 million lux hours) for 24 hours, then dissolve in the diluent.
-
Data Presentation
System Suitability
System suitability parameters are evaluated to ensure the performance of the chromatographic system.
Table 2: System Suitability Results (Hypothetical Data)
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Purity Assessment of this compound Batches
The method was applied to assess the purity of three different hypothetical batches of this compound.
Table 3: Purity Analysis of this compound Batches (Hypothetical Data)
| Batch No. | Retention Time (min) | Peak Area | % Purity | Total Impurities (%) |
| Batch A | 8.52 | 1254367 | 99.85 | 0.15 |
| Batch B | 8.51 | 1261234 | 99.79 | 0.21 |
| Batch C | 8.53 | 1249876 | 99.91 | 0.09 |
Summary of Forced Degradation Studies
The results of the forced degradation studies demonstrate the stability-indicating nature of the method.
Table 4: Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Peaks | Comments |
| Acid Hydrolysis | 15.2 | 2 | Significant degradation observed with two major degradation products. |
| Base Hydrolysis | 8.5 | 1 | Moderate degradation with one major degradation product. |
| Oxidative Degradation | 5.1 | 1 | Minor degradation observed. |
| Thermal Degradation | 2.3 | 1 | The compound is relatively stable to heat. |
| Photolytic Degradation | 1.8 | 1 | The compound shows good stability under light exposure. |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[12]
Table 5: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Results |
| Specificity | The method is specific, as demonstrated by the separation of the main peak from degradation products and potential impurities. Peak purity analysis confirms no co-elution. |
| Linearity | Linear over the concentration range of 1-150 µg/mL with a correlation coefficient (r²) of >0.999. |
| Accuracy | The recovery of the API was between 98.0% and 102.0% at three different concentration levels. |
| Precision | - Repeatability (Intra-day): RSD ≤ 2.0%- Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | The method is robust to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). |
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical flow for HPLC method validation.
Conclusion
The described RP-HPLC method is demonstrated to be simple, precise, accurate, and stability-indicating for the purity assessment of this compound. The method is suitable for routine quality control analysis and for monitoring the stability of the compound under various stress conditions. The validation parameters, based on hypothetical data, meet the requirements of ICH guidelines, ensuring the reliability of the analytical results.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. scispace.com [scispace.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: N-(2-Hydroxyethyl)benzamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxyethyl)benzamide is a valuable and versatile building block in organic synthesis, primarily serving as a key precursor to 2-oxazolines, a class of heterocyclic compounds with significant applications in medicinal chemistry, polymer science, and asymmetric catalysis. This document provides detailed application notes and experimental protocols for the synthesis of various chemical entities using this compound, including the preparation of the building block itself, its conversion to 2-phenyl-2-oxazoline (B1210687) via multiple synthetic routes, and its derivatization into compounds with potential biological activity.
Introduction
The benzamide (B126) moiety is a prevalent scaffold in a wide range of pharmacologically active compounds, exhibiting diverse biological activities.[1] this compound, incorporating both a benzamide group and a reactive hydroxyl group, offers a convenient entry point for the synthesis of more complex molecules. Its primary and most well-documented application is the intramolecular cyclization to form 2-oxazolines.[2][3] 2-Oxazolines are not only found in natural products but also serve as important intermediates and ligands in organic synthesis.[2][4] This document outlines key synthetic transformations of this compound, providing detailed protocols and quantitative data to facilitate its use in research and development.
I. Synthesis of this compound
The starting material, this compound, can be readily synthesized in high yield from commercially available reagents.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from ethanolamine (B43304) and benzoyl chloride.
Experimental Procedure:
-
To a solution of ethanolamine (1.09 g, 17.8 mmol) in tetrahydrofuran (B95107) (THF), add benzoyl chloride (520 mg, 3.60 mmol) dropwise at 0°C under a nitrogen atmosphere.
-
Stir the reaction mixture for 10 minutes.
-
Quench the reaction with 1M HCl.
-
Dilute the mixture with ethyl acetate (B1210297) (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization to yield this compound as a white crystalline solid.
Quantitative Data:
| Product | Starting Materials | Solvent | Yield | Reference |
| This compound | Ethanolamine, Benzoyl Chloride | THF | 97% |
II. Application in the Synthesis of 2-Oxazolines
The most prominent application of this compound is its conversion to 2-phenyl-2-oxazoline. Several efficient methods have been developed for this dehydrative cyclization.
A. Triflic Acid-Promoted Dehydrative Cyclization
Triflic acid (TfOH) serves as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, producing 2-oxazolines with water as the only byproduct.[2]
Protocol 2: Synthesis of 2-Phenyl-2-oxazoline using Triflic Acid
Experimental Procedure:
-
To a solution of this compound (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE, 1 mL), add triflic acid (1.5 equiv).
-
Heat the reaction mixture at 80°C for 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (B109758) (DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-2-oxazoline.
Quantitative Data for Triflic Acid-Promoted Cyclization:
| Substrate (N-(2-hydroxyethyl)amide) | Product (2-oxazoline) | Yield | Reference |
| This compound | 2-Phenyl-2-oxazoline | 95% | [2] |
| N-(2-Hydroxyethyl)-4-methoxybenzamide | 2-(4-Methoxyphenyl)-2-oxazoline | 98% | [2] |
| N-(2-Hydroxyethyl)-4-nitrobenzamide | 2-(4-Nitrophenyl)-2-oxazoline | 99% | [2] |
| N-(2-Hydroxyethyl)picolinamide | 2-(Pyridin-2-yl)-2-oxazoline | 85% | [2] |
| N-(2-Hydroxyethyl)isobutyramide | 2-Isopropyl-2-oxazoline | 82% | [2] |
B. Thermolysis of Boron Esters
A convenient one-pot process for the synthesis of 2-oxazolines involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides in the presence of an acid scavenger.[3]
Protocol 3: Synthesis of 2-Phenyl-2-oxazoline via Boron Ester Thermolysis
Experimental Procedure:
-
Heat a mixture of this compound and boric acid (0.33 equiv) at 130°C to form the corresponding boron ester.
-
Add calcium oxide (CaO) as an acid scavenger.
-
Increase the temperature to 240–260°C to induce thermolysis and formation of the 2-oxazoline.
-
The product can be isolated by distillation or extraction. For higher boiling oxazolines, extraction with CH₂Cl₂ followed by washing with aqueous Na₂CO₃, drying, and evaporation of the solvent is recommended.
-
Further purification can be achieved by recrystallization from ethanol.
Quantitative Data for Boron Ester Thermolysis Method:
| Substrate (N-(2-hydroxyethyl)amide) | Product (2-oxazoline) | Yield | Reference |
| N-(2-Hydroxyethyl)acetamide | 2-Methyl-2-oxazoline | 75% | [3] |
| This compound | 2-Phenyl-2-oxazoline | 94% | [3] |
| N-(2-Hydroxyethyl)-4-nitrobenzamide | 2-(4-Nitrophenyl)-2-oxazoline | 92% | [3] |
| N-(2-Hydroxyethyl)stearamide | 2-Heptadecyl-2-oxazoline | 88% | [3] |
III. Further Applications of this compound and its Derivatives
Beyond the synthesis of simple 2-oxazolines, this compound and its derivatives are utilized in various other fields.
A. Polymer Chemistry
The 2-phenyl-2-oxazoline derived from this compound is a monomer for the synthesis of poly(2-phenyl-2-oxazoline). This polymer finds applications in coatings, adhesives, and biomedical fields.[4] The polymerization is typically a cationic ring-opening polymerization (CROP).[5]
Experimental Workflow for Polymer Synthesis:
B. Pharmaceutical Intermediate and Biologically Active Molecules
Derivatives of this compound have been explored for their potential as pharmaceutical intermediates and bioactive molecules. For instance, 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide is used as a complexing agent and antioxidant synergist in pharmaceutical preparations.
Benzamide derivatives are known to interact with various biological targets, including enzymes and receptors.[6] One notable target is acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease.
Signaling Pathway Illustrating the Role of Benzamide Derivatives as Acetylcholinesterase Inhibitors:
IV. Logical Workflow for Utilizing this compound
The following diagram illustrates the logical progression from the synthesis of the building block to its various applications.
References
Application of N-(2-Hydroxyethyl)benzamide in polymer chemistry.
An extensive review of scientific literature reveals limited direct applications of N-(2-Hydroxyethyl)benzamide as a monomer in polymer chemistry. The absence of a readily polymerizable group, such as a vinyl or acrylic moiety, restricts its use in common polymerization reactions. However, the closely related compound, N,N-bis(2-hydroxyethyl)benzamide, and other monomers containing the N-(2-hydroxyethyl) functional group, such as N-(2-hydroxyethyl)acrylamide (HEAA), are of significant interest in the field.
This document provides detailed application notes and protocols for the use of N,N-bis(2-hydroxyethyl)benzamide as a polymer modifier and for the polymerization of HEAA, a structurally related monomer with broad applications in biomedical and pharmaceutical sciences.
Part 1: N,N-bis(2-Hydroxyethyl)benzamide as a Polymer Modifier
N,N-bis(2-hydroxyethyl)benzamide serves as a valuable modifier and crosslinking or curing agent in certain polymer systems, particularly in resins and coatings.[1][2] Its di-hydroxyethyl functionality allows it to react with functional groups in polymer backbones, such as anhydrides or isocyanates, to enhance properties like adhesion, flexibility, and thermal stability.[1]
Application Note: Enhancement of Acrylic Resin Coatings
N,N-bis(2-hydroxyethyl)benzamide can be employed as a curing agent for acrylic resins containing anhydride (B1165640) groups, such as poly(butyl methacrylate-co-maleic anhydride).[2] The hydroxyl groups of the benzamide (B126) derivative react with the anhydride groups of the acrylic resin upon heating, forming ester linkages and creating a crosslinked network. This curing process transforms the liquid resin into a solid, durable coating with improved mechanical properties.
A key application lies in the formulation of functional coatings, for instance, for the controlled release of active pharmaceutical ingredients (APIs). By incorporating a drug like streptomycin (B1217042) into the resin-curing agent mixture, a drug-eluting coating can be fabricated.[2] The release of the drug from the cured coating is a complex process influenced by the crosslinking density and the hydrophilicity of the polymer matrix.
Quantitative Data Summary
The following table summarizes the impact of the N,N-bis(2-hydroxyethyl)benzamide-based curing agent on the properties of an acrylic resin coating.
| Property | Value |
| Curing Temperature | 150°C[2] |
| Curing Time | 30 min[2] |
| Solvent | Dimethylformamide (DMF)[2] |
| Application | Drug-eluting coatings[2] |
Experimental Protocol: Preparation of an Acrylic Coating Cured with N,N-bis(2-Hydroxyethyl)benzamide
This protocol describes the preparation of a thermosetting acrylic coating using N,N-bis(2-hydroxyethyl) fatty amide (a derivative of N,N-bis(2-hydroxyethyl)benzamide) as a curing agent.[2]
Materials:
-
Poly(butyl methacrylate-co-maleic anhydride) (BMA-MA) based acrylic resin
-
N,N-bis(2-hydroxyethyl) fatty amide (HAFA) (curing agent)[2]
-
Streptomycin (or other API, optional)
-
Dimethylformamide (DMF)
-
Mild steel panels (substrate)
-
Mechanical stirrer
-
Baking oven
Procedure:
-
Prepare a coating composition by dissolving the BMA-MA acrylic resin and HAFA in DMF with mechanical stirring. The ratio of BMA-MA to HAFA can be varied to control the crosslinking density.
-
If preparing a drug-eluting coating, add the desired amount of streptomycin to the mixture and stir until a homogeneous solution is obtained.[2]
-
Apply the resulting mixture onto mild steel panels using a suitable coating technique (e.g., doctor blade, spin coating).
-
Place the coated panels in a baking oven and cure at 150°C for 30 minutes.[2]
-
After curing, allow the panels to cool to room temperature. The resulting films are ready for characterization.
Logical Relationship Diagram
Caption: Formulation and Curing of an Acrylic Coating.
Part 2: N-(2-Hydroxyethyl)acrylamide (HEAA) in Polymer Chemistry
N-(2-Hydroxyethyl)acrylamide (HEAA) is a hydrophilic monomer widely used in the synthesis of hydrogels for biomedical applications such as drug delivery and tissue engineering.[3] Its hydrophilicity is due to the hydroxyl and amide groups that can form hydrogen bonds with water.[4]
Application Note: pH-Sensitive Hydrogels for Controlled Drug Release
HEAA can be copolymerized with pH-sensitive monomers like acrylic acid (AA) to create "smart" hydrogels.[5] These hydrogels exhibit volume changes in response to environmental pH, making them excellent candidates for targeted drug delivery.[5] At low pH, the carboxylic acid groups of AA are protonated, leading to a collapsed hydrogel state. As the pH increases, these groups deprotonate, causing electrostatic repulsion and swelling of the hydrogel, which facilitates the release of an encapsulated drug.[5]
Quantitative Data Summary
The swelling behavior of Poly(HEAA-co-AA) hydrogels is highly dependent on the molar ratio of the monomers and the pH of the surrounding medium.
| HEAA:AA Molar Ratio | Equilibrium Swelling Degree (ESD) at pH 1.68 (g/g) | ESD at pH 9.18 (g/g) |
| 1:1 | ~5 | ~60 |
| 2:1 | ~6 | ~50 |
| 1:2 | ~4 | ~75 |
Note: The values presented are representative and can vary based on the specific synthesis conditions, such as the degree of acrylic acid neutralization and crosslinker concentration.[5]
Experimental Protocol: Synthesis of a pH-Sensitive Poly(HEAA-co-AA) Hydrogel
This protocol describes the free-radical polymerization of HEAA and AA to form a pH-sensitive hydrogel.[4][5]
Materials:
-
N-(2-Hydroxyethyl)acrylamide (HEAA)
-
Acrylic acid (AA)
-
N,N'-Bis(acryloyl)cystamine (BAC) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Sodium hydroxide (B78521) (for AA neutralization)
-
Deionized water
-
Buffer solutions (pH 1.68 and 9.18)
Procedure:
-
Neutralization of Acrylic Acid: In an ice bath, dissolve a specific amount of sodium hydroxide in deionized water. Slowly add acrylic acid to the sodium hydroxide solution to achieve the desired degree of neutralization.[5]
-
Monomer and Crosslinker Addition: To the neutralized acrylic acid solution, add HEAA and the crosslinker, BAC. The molar ratio of HEAA to AA can be varied to achieve different hydrogel properties.[5]
-
Initiation of Polymerization: Add the initiator, APS, to the monomer mixture.
-
Polymerization: Transfer the solution to a mold and allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 12 hours).
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days to remove unreacted monomers and initiator.
-
Drying: Dry the purified hydrogel to a constant weight.
-
Swelling Studies: Immerse pre-weighed dried hydrogel samples in buffer solutions of different pH values (e.g., pH 1.68 and 9.18). At regular intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them until they reach their equilibrium swelling weight.[5]
Experimental Workflow Diagram
Caption: Workflow for pH-Sensitive Hydrogel Synthesis.
References
Application Notes and Protocols: Development of Prokinetic Agents Based on N-(2-Hydroxyethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of novel prokinetic agents based on the N-(2-Hydroxyethyl)benzamide scaffold. This document outlines detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of these compounds, targeting the serotonin (B10506) 4 (5-HT4) receptor, a key player in gastrointestinal motility.
Introduction to this compound Based Prokinetic Agents
Substituted benzamides, such as cisapride (B12094) and mosapride, are a well-established class of prokinetic agents that enhance gastrointestinal (GI) motility.[1][2] Their primary mechanism of action involves agonism at the 5-HT4 receptor, which is positively coupled to adenylate cyclase.[3][4] Activation of this receptor in enteric neurons leads to increased acetylcholine (B1216132) release, promoting coordinated contractions of the GI smooth muscle.[1] The this compound core structure serves as a versatile starting point for the design of novel 5-HT4 agonists with potentially improved selectivity and pharmacokinetic profiles.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established chemical routes. A common and effective method involves the acylation of ethanolamine (B43304) with a substituted benzoyl chloride.[5]
General Synthesis Protocol
A solution of ethanolamine in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), is cooled to 0°C under an inert atmosphere (e.g., nitrogen). To this, a solution of the desired substituted benzoyl chloride in THF is added dropwise. The reaction mixture is stirred for a specified time and then quenched. The product is typically extracted into an organic solvent, washed, dried, and purified by crystallization or chromatography.[5]
Example Synthesis of this compound:
To a solution of ethanolamine (1.09 g, 17.8 mmol) in THF, benzoyl chloride (520 mg, 3.60 mmol) is added dropwise at 0°C under a nitrogen atmosphere. The reaction mixture is stirred for 10 minutes and then quenched with 1M HCl. The mixture is diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous NaHCO3 and brine. The organic layer is then dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting residue is crystallized to yield this compound as a white crystalline solid.[5]
A variety of derivatives can be synthesized by using appropriately substituted benzoyl chlorides. For example, the preparation of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide involves the condensation reaction of a gentisate ester with ethanolamine.[6]
In Vitro Evaluation of Prokinetic Activity
The initial screening of novel this compound derivatives involves in vitro assays to determine their affinity and functional activity at the 5-HT4 receptor.
5-HT4 Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT4 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human 5-HT4 receptor (e.g., CHO-K1 cells).[7]
-
Assay Setup: In a 96-well plate, the following are added to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and a radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808).[8][9]
-
Non-Specific Binding: Assay buffer, membrane preparation, radioligand, and a high concentration of an unlabeled 5-HT4 antagonist.[8]
-
Test Compound: Assay buffer, membrane preparation, radioligand, and varying concentrations of the this compound derivative.[8]
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration and Quantification: The contents of each well are filtered through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[10]
5-HT4 Receptor Functional Assay (cAMP Accumulation)
This assay determines the ability of a test compound to act as an agonist and stimulate the production of cyclic AMP (cAMP), the second messenger for the 5-HT4 receptor.
Protocol:
-
Cell Culture: Cells expressing the 5-HT4 receptor are cultured in appropriate media.
-
Assay: The cells are incubated with varying concentrations of the test compound.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
In Vivo Assessment of Prokinetic Activity
Promising compounds from in vitro screening are further evaluated in animal models to assess their prokinetic effects in a physiological setting.
Gastric Emptying Studies in Rats
This model evaluates the effect of a test compound on the rate at which a test meal empties from the stomach.
Protocol (Phenol Red Method):
-
Animal Preparation: Rats are fasted overnight with free access to water.[10]
-
Dosing: The test compound or vehicle is administered orally or intraperitoneally.
-
Test Meal Administration: After a set period, a non-absorbable marker, such as phenol (B47542) red mixed with a semi-solid meal, is administered by oral gavage.[10][11][12]
-
Stomach Harvesting: At a predetermined time after the test meal, the animals are euthanized, and their stomachs are isolated.
-
Quantification: The amount of phenol red remaining in the stomach is quantified spectrophotometrically.[10]
-
Calculation of Gastric Emptying: The percentage of gastric emptying is calculated by comparing the amount of marker remaining in the stomachs of treated animals to that of control animals sacrificed immediately after receiving the test meal.[10]
Alternative Methods: Non-invasive techniques such as magnetic resonance imaging (MRI) or the [13C]-octanoic acid breath test can also be used to measure gastric emptying in conscious rats, allowing for repeated measurements in the same animal.[3][13]
Whole Gut Transit Assay
This assay measures the overall effect of a compound on the transit of a marker through the entire gastrointestinal tract.
Protocol (Charcoal Meal Assay):
-
Animal Preparation: Mice or rats are fasted.
-
Dosing: The test compound or vehicle is administered.
-
Marker Administration: A charcoal meal (activated charcoal suspended in a vehicle) is administered orally.
-
Measurement: After a specific time, the animals are euthanized, and the distance traveled by the charcoal along the small intestine is measured and expressed as a percentage of the total length of the small intestine.
Data Presentation
The quantitative data obtained from the in vitro and in vivo studies should be summarized in clear and structured tables for easy comparison of the activity of different this compound derivatives.
Table 1: In Vitro Activity of this compound Derivatives
| Compound ID | Substitution Pattern | 5-HT4 Ki (nM) | 5-HT4 EC50 (nM) |
| Lead Compound | Unsubstituted | Data | Data |
| Derivative 1 | e.g., 4-Amino-5-chloro-2-methoxy | Data | Data |
| Derivative 2 | e.g., 2,5-dihydroxy | Data | Data |
| ... | ... | ... | ... |
| Reference | e.g., Cisapride | Data | Data |
Table 2: In Vivo Prokinetic Efficacy of this compound Derivatives in Rats
| Compound ID | Dose (mg/kg) | Gastric Emptying (% increase vs. vehicle) | Whole Gut Transit (% increase vs. vehicle) |
| Lead Compound | Dose | Data | Data |
| Derivative 1 | Dose | Data | Data |
| Derivative 2 | Dose | Data | Data |
| ... | ... | ... | ... |
| Reference | e.g., Mosapride | Dose | Data |
Visualizations
Signaling Pathway of 5-HT4 Receptor-Mediated Prokinetic Effect
Caption: 5-HT4 Receptor Signaling Pathway.
Experimental Workflow for Prokinetic Agent Development
Caption: Drug Development Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds [pubmed.ncbi.nlm.nih.gov]
- 13. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Hydroxyethyl)benzamide Derivatives as Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of N-(2-Hydroxyethyl)benzamide derivatives as a promising class of potential anticonvulsant agents. The information compiled herein is intended to guide researchers in the synthesis, preclinical screening, and evaluation of these compounds.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. This compound derivatives have emerged as a scaffold of interest, with several analogues demonstrating significant anticonvulsant activity in preclinical models. These compounds offer synthetic tractability and the potential for structural modifications to optimize their pharmacological properties.
This document outlines the synthesis of these derivatives and provides detailed protocols for their evaluation in widely accepted animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Additionally, a protocol for assessing potential neurotoxicity using the rotarod test is included to help determine the therapeutic index of novel compounds.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following tables summarize the quantitative data for representative N-(2-hydroxyethyl)amide and cinnamamide (B152044) derivatives from preclinical studies. These tables are designed for easy comparison of the anticonvulsant efficacy (ED50), neurotoxicity (TD50), and the resulting protective index (PI = TD50/ED50).
Table 1: Anticonvulsant Activity and Neurotoxicity of N-(2-hydroxyethyl)amide Derivatives
| Compound | Structure | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) | Reference |
| N-(2-hydroxyethyl)decanamide | C9H19CONH(CH2)2OH | 22.0 | 599.8 | 27.5 | [1] |
| N-(2-hydroxyethyl)palmitamide | C15H31CONH(CH2)2OH | 23.3 | >1000 | >42.9 | [1] |
| N-(2-hydroxyethyl)stearamide | C17H35CONH(CH2)2OH | 20.5 | >1000 | >48.8 | [1] |
| Valproate (Reference Drug) | - | - | - | 1.6 | [1] |
Table 2: Anticonvulsant Activity and Neurotoxicity of N-(2-hydroxyethyl) cinnamamide Derivatives
| Compound | Structure | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) | Reference |
| N-(2-hydroxyethyl) cinnamamide | C6H5CH=CHCONH(CH2)2OH | 17.7 | 154.9 | 8.8 | [2] |
| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 3-F-C6H4CH=CHCONH(CH2)2OH | 17.0 | 211.1 | 12.4 | [2] |
| Carbamazepine (Reference Drug) | - | - | - | <8.8 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and key pharmacological evaluations are provided below.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a common method for the synthesis of this compound derivatives via the acylation of ethanolamine (B43304) with a corresponding benzoyl chloride.
Materials:
-
Ethanolamine
-
Substituted Benzoyl Chloride
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Magnesium Sulfate (MgSO4), anhydrous
-
Ethyl Acetate (EtOAc)
-
Nitrogen gas (N2)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve ethanolamine in anhydrous THF at 0°C (ice bath).
-
Slowly add the substituted benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to stir for 10-30 minutes at 0°C.
-
Quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo using a rotary evaporator.
-
The crude product can be further purified by crystallization or column chromatography to yield the desired this compound derivative.[3]
Protocol 2: Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[4]
Materials:
-
Electroconvulsive shock generator
-
Corneal electrodes
-
0.5% Tetracaine (B1683103) hydrochloride solution
-
0.9% Saline solution
-
Test compound solution
-
Vehicle solution
-
Male CF-1 mice or Sprague-Dawley rats[4]
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[5]
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should be based on the time to peak effect of the compound.
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia.[4] Then, apply a drop of 0.9% saline to improve electrical conductivity before placing the corneal electrodes.[4]
-
Seizure Induction: Deliver an alternating current of 60 Hz (50 mA for mice, 150 mA for rats) for 0.2 seconds.[4][6]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[4][5]
-
ED50 Calculation: Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis with multiple dose groups.[4]
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.[7]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[7]
-
Test compound solution
-
Vehicle solution
-
Isolation cages
Procedure:
-
Animal Preparation: Acclimate mice as described in the MES test protocol.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.
-
PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin on the midline of the neck.[7]
-
Observation: Place the animals in isolation cages and observe for 30 minutes for the presence or absence of a clonic seizure, characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[7] An animal not exhibiting these signs is considered protected.[7]
-
ED50 Calculation: Calculate the ED50, the dose protecting 50% of animals from clonic seizures, using probit analysis.
Protocol 4: Rotarod Neurotoxicity Test
This test assesses motor coordination and balance to evaluate potential neurological deficits caused by the test compound.[9][10]
Materials:
-
Rotarod apparatus
-
Test compound solution
-
Vehicle solution
-
Mice[9]
Procedure:
-
Animal Acclimation and Training: Acclimate mice to the testing room for at least 30 minutes.[11] Some protocols may include a pre-training session to familiarize the animals with the apparatus.[12]
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Place the mice on the rotating rod of the rotarod apparatus. The test can be performed with the rod rotating at a constant speed or with accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[9]
-
Data Collection: Record the latency to fall from the rod for each animal. A trial may be ended if the animal falls off or passively rotates with the rod for a set number of revolutions.[9][11] Typically, each animal undergoes multiple trials with an inter-trial interval.[9]
-
TD50 Calculation: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (i.e., fall from the rod), is determined using probit analysis.
Potential Mechanism of Action
While the exact mechanism of action for many this compound derivatives is still under investigation, some evidence suggests that they may exert their anticonvulsant effects through the modulation of GABAergic neurotransmission.[13] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.[14] Enhancement of GABAergic inhibition can reduce neuronal excitability and suppress seizure activity. Further studies on N-(2-hydroxyethyl)amide derivatives have indicated that they may inhibit GABA-transaminase (GABA-T), an enzyme responsible for GABA degradation, thereby increasing GABA levels in the brain.[13]
References
- 1. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. youtube.com [youtube.com]
- 11. mmpc.org [mmpc.org]
- 12. biomed-easy.com [biomed-easy.com]
- 13. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Synthesis of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide for Pharmaceutical Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dihydroxy-N-(2-hydroxyethyl)benzamide (B1212393), also known as gentisic acid ethanolamide, is a derivative of gentisic acid, a naturally occurring dihydroxybenzoic acid. Gentisic acid is a known metabolite of aspirin (B1665792) and is recognized for its antioxidant and anti-inflammatory properties.[1] This document provides detailed protocols for the chemical synthesis of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide and explores its potential pharmaceutical applications, particularly focusing on its role as a potential inhibitor of Fibroblast Growth Factor (FGF) signaling, a pathway implicated in various diseases, including cancer. The methodologies and data presented are intended to guide researchers in the development and investigation of this compound for therapeutic purposes.
Chemical Properties and Data
A summary of the key chemical properties for 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₄ | [2][3] |
| Molecular Weight | 197.19 g/mol | [2] |
| CAS Number | 61969-53-7 | [4] |
| Melting Point | 145-148 °C | [5] |
| Appearance | Powder | [6] |
Experimental Protocols
The synthesis of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide is achieved through a two-step process starting from 2,5-dihydroxybenzoic acid (gentisic acid). The first step involves the esterification of gentisic acid to form an intermediate, methyl 2,5-dihydroxybenzoate (B8804636). This is followed by a condensation reaction with ethanolamine (B43304) to yield the final product.
Protocol 1: Synthesis of Methyl 2,5-dihydroxybenzoate (Gentisic Acid Methyl Ester)
This protocol describes the acid-catalyzed esterification of 2,5-dihydroxybenzoic acid.
Materials:
-
2,5-dihydroxybenzoic acid (Gentisic acid)
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid
-
Purified water
-
Three-necked flask
-
Reflux condenser
-
Stirring apparatus
-
Suction filtration apparatus
-
Vacuum oven
Procedure:
-
In a 2000 mL three-necked flask, add 250 g of 2,5-dihydroxybenzoic acid.
-
Add 750 mL of anhydrous methanol to the flask.
-
With stirring, slowly add 20 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into 4200 mL of purified water. A large amount of solid will precipitate.
-
Stir the suspension for 1 hour.
-
Collect the solid product by suction filtration.
-
Wash the collected solid twice with 2000 mL of purified water.
-
Dry the product in a vacuum oven at 50 °C for 4 hours.
Expected Yield: Approximately 76%.
Protocol 2: Synthesis of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide
This protocol details the condensation of methyl 2,5-dihydroxybenzoate with ethanolamine.
Materials:
-
Methyl 2,5-dihydroxybenzoate
-
Ethanolamine
-
Reaction vessel
-
Heating and stirring apparatus
Procedure:
-
Combine methyl 2,5-dihydroxybenzoate and ethanolamine in a suitable reaction vessel. The reaction can be performed without a solvent or in an alcohol solvent such as methanol or ethanol.
-
Heat the reaction mixture to a temperature between 60-90 °C.
-
Maintain the reaction at this temperature with stirring. The reaction progress can be monitored by TLC.
-
Upon completion, the product can be purified. Purification methods may include recrystallization.
Characterization Data
The following table summarizes the available characterization data for the synthesized 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide.
| Data Type | Results |
| ¹H NMR (400MHz, DMSO-d₆) | δ: 3.33-3.36 (m, 2H, -CH₂-), 3.49-3.53 (m, 2H, -CH₂-), 4.74-4.76 (m, 1H, -OH), 6.71-6.73 (d, 1H, =CH-), 6.82-6.84 (d, 1H, =CH-), 7.25 (s, 1H, =CH-), 8.67 (s, 1H, -OH), 8.95 (s, 1H, -OH), 11.57 (s, 1H, -NH-) |
Note: Further characterization with ¹³C NMR, IR spectroscopy, and mass spectrometry is recommended for complete structural confirmation.
Pharmaceutical Application: Inhibition of Fibroblast Growth Factor (FGF) Signaling
The pharmaceutical potential of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide is strongly suggested by the known biological activity of its precursor, gentisic acid. Gentisic acid has been identified as a potent inhibitor of Fibroblast Growth Factors (FGFs).[6][7] The FGF signaling pathway is crucial in various cellular processes, and its dysregulation is linked to numerous diseases.
FGF Signaling Pathway Overview
The FGF signaling cascade is initiated by the binding of an FGF ligand to its specific FGF receptor (FGFR), a receptor tyrosine kinase. This binding is facilitated by heparan sulfate (B86663) proteoglycans and leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular responses like proliferation, differentiation, migration, and survival.
Caption: Proposed inhibition of the FGF signaling pathway.
Therapeutic Rationale
Uncontrolled activation of the FGF signaling pathway is a known driver in the pathology of several diseases, including cancer, where it promotes tumor growth, angiogenesis, and resistance to therapy.[6] Therefore, inhibitors of this pathway are of significant therapeutic interest. As a derivative of the known FGF inhibitor gentisic acid, 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide is a promising candidate for development as an anti-cancer or anti-angiogenic agent. Further investigation into its direct inhibitory effects on FGF and FGFRs is warranted.
Workflow for Synthesis and Evaluation
The following diagram illustrates the overall workflow from synthesis to the initial biological evaluation of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide.
Caption: Workflow from synthesis to biological evaluation.
Conclusion
This document provides a comprehensive guide for the synthesis and initial investigation of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide for pharmaceutical applications. The provided protocols are based on established chemical transformations and offer a clear pathway to obtaining the target compound. The strong evidence of FGF inhibitory activity from its parent compound, gentisic acid, positions this molecule as a compelling candidate for further research and development in oncology and other areas where FGF signaling is a key disease driver. Rigorous characterization and biological evaluation are crucial next steps to fully elucidate its therapeutic potential.
References
- 1. orgsyn.org [orgsyn.org]
- 2. bmse000668 Benzamide at BMRB [bmrb.io]
- 3. PubChemLite - 2,5-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4) [pubchemlite.lcsb.uni.lu]
- 4. 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | 61969-53-7 [chemicalbook.com]
- 5. 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS#: 61969-53-7 [m.chemicalbook.com]
- 6. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide (B126) and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. They are integral to the structure of various pharmaceuticals, including antiemetics, antipsychotics, and antidiabetic agents. Consequently, robust and reliable analytical methods for their identification and quantification are crucial in drug discovery, development, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive structural elucidation. This document provides detailed application notes and protocols for the GC-MS analysis of benzamide derivatives.
I. Experimental Protocols
A. Sample Preparation: Derivatization
Due to the polar nature of the amide functional group, derivatization is often necessary to increase the volatility and thermal stability of benzamide derivatives for GC-MS analysis.[1] Silylation is a common derivatization technique.[2]
Protocol for Silylation using BSTFA:
-
Sample Drying: Evaporate an appropriate volume of the sample extract containing the benzamide derivative to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent such as pyridine (B92270) or acetonitrile.[2]
-
Reaction: Tightly cap the reaction vial and heat at 60-70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative.[2]
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
B. GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of derivatized benzamide derivatives. Optimization may be required based on the specific analytes and instrumentation.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Injector Temperature | 250 - 300°C. |
| Injection Mode | Splitless (for trace analysis). |
| Injection Volume | 1 - 2 µL. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min. |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 280-300°C at 10-15°C/min, and hold for 5-10 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Ion Source Temperature | 230°C. |
| Quadrupole Temperature | 150°C. |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Solvent Delay | 3 - 5 minutes. |
II. Data Presentation: Quantitative Analysis
The following table summarizes the retention times and characteristic mass-to-charge ratios (m/z) for selected benzamide derivatives after derivatization. These values can be used for the development of SIM methods for targeted quantitative analysis.
| Compound | Derivatization | Retention Time (min) | Characteristic m/z Ions (Quantification Ion in Bold) |
| Metoclopramide (B1676508) | Heptafluorobutyryl | ~5.0 (Varies with method) | 86 , 380.[3][4] |
| Sulpiride (B1682569) | Methylation | Not Specified | Molecular Ion: 369.[5] |
| Procainamide | Sialylation | Varies with method | Precursor Ion: 300.2.[6] |
| N,N-dimethylbenzamide | Benzoyl chloride | 8.5 | Correlation coefficient >0.99.[] |
III. Visualization of Workflows and Signaling Pathways
A. Experimental Workflow
The general workflow for the GC-MS analysis of benzamide derivatives involves sample preparation, including derivatization, followed by instrumental analysis and data processing.
B. Signaling Pathways of Benzamide Derivatives
Many benzamide derivatives exert their pharmacological effects by modulating specific signaling pathways. The following diagrams illustrate key pathways targeted by this class of compounds.
1. Dopamine (B1211576) Receptor Signaling
Substituted benzamides, such as sulpiride and metoclopramide, act as antagonists at dopamine D2-like receptors.[8] This blockade of dopamine signaling is central to their antipsychotic and antiemetic effects.[8] D2-like receptors are Gαi-coupled, and their inhibition leads to an increase in the activity of adenylyl cyclase.[][9]
2. Glucokinase Activation Pathway
Certain benzamide derivatives have been developed as glucokinase activators for the treatment of type 2 diabetes.[10] Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes.[11] Its activation leads to increased glucose metabolism and subsequent insulin (B600854) secretion.[11]
3. Hedgehog Signaling Pathway
Some novel benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[12] Dysregulation of this pathway is implicated in certain cancers.[12] By inhibiting SMO, these benzamides can block the downstream signaling cascade.[13]
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of metoclopramide and two of its metabolites using a sensitive and selective gas chromatographic-mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Smoothened transduces Hedgehog signal by physically interacting with Costal2/Fused complex through its C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smoothened - Wikipedia [en.wikipedia.org]
- 13. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-(2-Hydroxyethyl)benzamide in Poly(ester-amide) Resin Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conceptual use of N-(2-Hydroxyethyl)benzamide in the synthesis of poly(ester-amide) (PEA) resins. As direct literature on this specific application is scarce, this document outlines a well-established method for PEA synthesis—melt polycondensation—and details the theoretical role of this compound as a chain terminator to control the molecular weight and, consequently, the resin's properties.
Introduction
Poly(ester-amide)s are a versatile class of polymers that merge the beneficial properties of both polyesters and polyamides. They exhibit the biodegradability and biocompatibility characteristic of polyesters, along with the excellent thermal and mechanical strength of polyamides, making them highly suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.[1] The synthesis of PEAs typically involves the polymerization of di-functional monomers, such as diols, diacids, and amino acids or their derivatives.[2]
This compound is a monofunctional molecule containing a single hydroxyl group. In the context of polycondensation reactions, it cannot act as a repeating unit to build the main polymer chain. Instead, its primary role is hypothesized to be that of a chain terminator . By incorporating it into the reaction mixture, it will react with a growing polymer chain, capping it and thus preventing further elongation. This provides a precise mechanism for controlling the average molecular weight of the resulting resin, which is a critical parameter influencing its solubility, viscosity, thermal properties, and degradation kinetics.
Experimental Protocols
This section details a standard laboratory-scale protocol for the synthesis of a poly(ester-amide) resin using a two-step melt polycondensation method. The protocol includes the use of this compound as a chain-terminating agent.
2.1. Materials and Equipment
-
Monomers:
-
Dimethyl Adipate (B1204190) (Diacid precursor)
-
1,6-Hexanediol (Diol)
-
6-Aminocaproic acid (Amino acid)
-
This compound (Chain Terminator)
-
-
Catalyst:
-
Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
-
2.2. Synthesis Procedure: Two-Step Melt Polycondensation
The synthesis is divided into two main stages: an initial esterification/amidation step to form oligomers, followed by a polycondensation step under high vacuum to increase the molecular weight.
Step 1: Esterification and Amidation (Oligomer Formation)
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and distillation condenser. Ensure all glassware is dry.
-
Charging Monomers: Charge the flask with Dimethyl Adipate, 1,6-Hexanediol, and 6-Aminocaproic acid in the desired molar ratios (see Table 1 for examples).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout this step.
-
Heating and Melting: Begin stirring and heat the mixture to 150-160 °C to melt the reactants and form a homogeneous solution.
-
Catalyst Addition: Once the mixture is molten and homogeneous, add the catalyst (e.g., 0.1 mol% Ti(OBu)₄ relative to the diacid).
-
Reaction: Slowly increase the temperature to 180-200 °C. Methanol (B129727) will be generated from the esterification of dimethyl adipate and will be collected in the receiving flask. This step is typically carried out for 2-3 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
Step 2: Polycondensation (Molecular Weight Build-up)
-
Chain Terminator Addition: After the initial stage, cool the reaction mixture slightly (to ~170 °C) and add the calculated amount of this compound (see Table 1). Allow it to dissolve and react for 20-30 minutes.
-
Applying Vacuum: Gradually reduce the pressure in the system to below 1 mbar over a period of 30-60 minutes. This will help to remove the remaining methanol, water (from amidation), and excess 1,6-hexanediol, driving the polymerization reaction forward.
-
Temperature Increase: Slowly increase the temperature to 220-240 °C. The viscosity of the mixture will increase significantly as the polymer chains grow. The stirring speed may need to be adjusted to ensure adequate mixing.
-
Monitoring the Reaction: The reaction is monitored by observing the viscosity of the melt (via the torque on the stirrer) or by taking samples for analysis (e.g., acid number titration). The reaction is typically continued for 3-5 hours under high vacuum.
-
Reaction Termination and Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor. The resulting polymer can be extruded from the reactor under nitrogen pressure or dissolved in a suitable solvent (e.g., DMF, DMAc) while still warm. The recovered polymer should be stored in a desiccator.
Data Presentation
The amount of this compound added directly influences the final molecular weight of the poly(ester-amide) resin. The following table provides hypothetical data for resins synthesized with varying amounts of the chain terminator.
Table 1: Hypothetical Formulation and Properties of PEA Resins with this compound
| Formulation ID | Molar Ratio (Diacid:Diol:Amino Acid) | This compound (mol%) | Target Mn ( g/mol ) | Expected GPC Results (Mn, g/mol ) | Expected PDI | Expected Glass Transition (Tg, °C) |
| PEA-HighMW | 1 : 0.6 : 0.4 | 0.5 | 30,000 | 28,000 - 32,000 | 1.8 - 2.2 | 45 - 55 |
| PEA-MidMW | 1 : 0.6 : 0.4 | 1.0 | 15,000 | 14,000 - 16,000 | 1.7 - 2.1 | 35 - 45 |
| PEA-LowMW | 1 : 0.6 : 0.4 | 2.0 | 7,500 | 7,000 - 8,500 | 1.6 - 2.0 | 25 - 35 |
Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. These values are illustrative and would need to be confirmed by experimental analysis (e.g., Gel Permeation Chromatography, Differential Scanning Calorimetry).
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key stages of the melt polycondensation process for synthesizing poly(ester-amide) resins.
Caption: Workflow for PEA synthesis via melt polycondensation.
4.2. Logical Relationship of Chain Termination
This diagram illustrates the conceptual role of this compound in controlling the molecular weight of the polymer.
Caption: Role of this compound in chain termination.
Characterization of the Synthesized Resin
To confirm the successful synthesis and determine the properties of the PEA resin, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of ester and amide functional groups. Look for characteristic peaks for C=O stretching (ester and amide), N-H stretching, and C-O stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer and confirm the incorporation of the this compound end-groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the resin.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
Titration: To determine the acid and hydroxyl numbers of the final polymer, which can also be used to estimate the molecular weight.
These application notes and protocols provide a foundational guide for researchers to explore the use of this compound as a tool for molecular weight control in the synthesis of poly(ester-amide) resins. The precise effects on the final properties will depend on the specific monomers and reaction conditions used, and empirical validation is essential.
References
Troubleshooting & Optimization
Troubleshooting low yield in N-(2-Hydroxyethyl)benzamide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of N-(2-Hydroxyethyl)benzamide, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the general causes for a lower-than-expected yield of this compound?
Low yields can stem from several factors, including incomplete reactions, the presence of moisture leading to hydrolysis of starting materials, formation of side products, and mechanical losses during the workup and purification stages.[1][2] Each of these potential issues requires specific troubleshooting steps to identify and resolve.
Q2: What are the most common side reactions that can lower my product yield?
The primary side reactions depend on the synthetic route.
-
Hydrolysis of Acylating Agent: When using benzoyl chloride or similar acylating agents, hydrolysis due to trace amounts of water is a major issue. This converts the starting material into benzoic acid, which will not react with ethanolamine (B43304) under these conditions.[1][2]
-
Diacylation/Over-acylation: It is possible for a second molecule of the acylating agent to react with the hydroxyl group of the desired this compound product or for over-acylation of the amine to occur, though this is less common.[1][2] Using a molar excess of ethanolamine can help minimize this.[2]
Q3: How can I prevent the hydrolysis of benzoyl chloride during the reaction?
To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions. This can be achieved by:
-
Thoroughly drying all glassware in an oven before use.
-
Using anhydrous solvents.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[2]
Q4: My reaction seems to be incomplete. How can I drive it to completion?
An incomplete reaction may be due to insufficient reaction time, non-optimal temperature, or poor mixing.[1]
-
Monitoring: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine when the starting materials have been consumed.[2]
-
Time and Temperature: If starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature, depending on the specific protocol. For instance, amidation of esters with ethanolamine often requires high heat (e.g., 150°C) for several hours.[3]
-
Stoichiometry: Ensure the molar ratios of reactants are correct. For the reaction between benzoyl chloride and ethanolamine, an excess of ethanolamine is often used to ensure all the acid chloride reacts and to act as a base to neutralize the HCl byproduct.[2][4]
Q5: I suspect I am losing a significant amount of product during workup and purification. What can I do?
Product loss is common during aqueous workups and recrystallization.
-
Extraction: Ensure the pH is appropriate during aqueous extraction to keep your product in the organic layer.
-
Recrystallization: Using too much solvent for recrystallization is a frequent cause of low yield, as a significant portion of the product may remain in the mother liquor.[1][5] Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Purification of Acidic Impurities: If benzoic acid is a byproduct, it can often be removed by washing the organic solution with a saturated aqueous solution of sodium bicarbonate.[1] The benzoic acid will convert to water-soluble sodium benzoate (B1203000) and move to the aqueous layer.
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield with significant unreacted starting material. | 1. Incomplete Reaction: Reaction time is too short or the temperature is too low.[1] 2. Poor Mixing: In heterogeneous mixtures, reactants may not be in sufficient contact. | 1. Monitor the reaction by TLC.[2] Extend the reaction time or adjust the temperature as indicated by the chosen protocol. 2. Ensure vigorous and efficient stirring throughout the reaction. |
| Yield is low, and a white, water-insoluble solid byproduct is isolated. | 1. Hydrolysis: Benzoyl chloride (if used) has reacted with moisture to form benzoic acid.[1][2] | 1. Confirm the byproduct is benzoic acid via a melting point test or its solubility in a sodium bicarbonate solution.[1] 2. For future attempts, ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[2] 3. Remove benzoic acid from the crude product by washing with a bicarbonate solution during workup.[1] |
| Product seems pure, but the isolated mass is very low. | 1. Losses during Purification: Excessive solvent was used for recrystallization, or product was lost during transfers.[1][5] | 1. During recrystallization, use the minimum amount of hot solvent to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[5] 2. Wash filtered crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product. |
| An unexpected, higher molecular weight byproduct is detected. | 1. Over-acylation/Diacylation: The hydroxyl group of the product or the amide nitrogen has reacted with a second molecule of benzoyl chloride.[1][2] | 1. Use a molar excess of the amine (ethanolamine) relative to the acylating agent.[2] 2. Add the acylating agent (e.g., benzoyl chloride) slowly and dropwise to the solution of the amine, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the acylating agent.[2][4] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Materials | Solvent | Temperature | Time | Typical Yield | Reference |
| Benzoyl Chloride + Ethanolamine | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp. | 10 minutes | ~97% | [4] |
| Methyl 4-Hydroxybenzoate + Ethanolamine | None (Neat) | 150 °C | 5 hours | Not specified | [3] |
| Benzoic Acid + Thionyl Chloride, then Ethanolamine | Ethylene Dichloride | Reflux | 3 hours (for acid chloride formation) | Not specified | [6] |
| Gentisate Ester + Ethanolamine | None or Alcohol (e.g., Methanol) | 60 - 90 °C | Not specified | High | [7] |
Experimental Protocols
Protocol 1: Synthesis from Benzoyl Chloride and Ethanolamine This protocol is adapted from a high-yield procedure.[4]
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve ethanolamine (approx. 4-5 molar equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1 molar equivalent) dropwise to the stirred ethanolamine solution.
-
After the addition is complete, allow the reaction mixture to stir for 10-20 minutes at 0 °C.
-
Workup: Quench the reaction by adding 1M HCl. Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[1][5]
Protocol 2: Synthesis from Methyl Benzoate and Ethanolamine (Amidation) This protocol is based on the general method of direct amidation of esters.[3]
-
Preparation: Combine methyl benzoate (1 molar equivalent) and an excess of ethanolamine (e.g., 2-3 molar equivalents) in a round-bottom flask equipped with a distillation apparatus.
-
Reaction: Heat the mixture to approximately 150 °C and maintain this temperature for several hours (e.g., 5 hours), allowing the methanol (B129727) byproduct to distill off.
-
Workup: After cooling, remove the excess ethanolamine under reduced pressure (vacuum distillation).
-
Isolation: The residue is the crude product.
-
Purification: Dissolve the crude residue in a suitable solvent like acetone (B3395972) or chloroform, and purify by recrystallization.[3][5]
Visualizations
Caption: Troubleshooting workflow for low yield in benzamide (B126) synthesis.
Caption: Main synthesis pathway and common hydrolysis side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
Optimizing reaction conditions for the amidation of benzoyl chloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amidation of benzoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental reaction for the amidation of benzoyl chloride?
The reaction of benzoyl chloride with a primary or secondary amine to form a benzamide (B126) is a classic example of nucleophilic acyl substitution.[1] This reaction is often conducted under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid (HCl) byproduct.[2][3][4][5]
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields in the amidation of benzoyl chloride can stem from several factors. The most common issues are outlined below with corresponding solutions.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride is highly reactive towards water and can hydrolyze to form benzoic acid, which is unreactive towards the amine.[6][7][8] This is a major cause of reduced yield. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[7][9] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Protonation of the Amine | The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] | The Schotten-Baumann reaction employs a base (e.g., sodium hydroxide (B78521), triethylamine (B128534), or pyridine) to neutralize the HCl as it is formed, thus preventing amine protonation.[4][5][10] |
| Inadequate Mixing | If the reaction is run in a biphasic system (e.g., dichloromethane (B109758) and water), inefficient stirring can prevent the reactants from coming into contact, leading to a slow or incomplete reaction.[6] | Ensure vigorous and efficient stirring throughout the reaction to maximize the interfacial area between the two phases. |
| Sub-optimal Reaction Temperature | The reaction is exothermic.[7][8] If the temperature is too high, it can lead to side reactions. If it is too low, the reaction rate may be too slow. | The reaction is typically performed at room temperature or cooled in an ice bath, especially during the addition of benzoyl chloride.[9][10] |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to an incomplete reaction or the formation of side products. | Typically, a slight excess of the amine is used to ensure the complete consumption of the benzoyl chloride. However, with some amines like aniline, using an excess of benzoyl chloride can lead to the formation of N,N-dibenzoylaniline.[6] |
Q3: I am observing a significant amount of benzoic acid as a byproduct. How can I minimize its formation and remove it from my product?
The presence of benzoic acid is a direct result of the hydrolysis of benzoyl chloride.[7][8] To minimize its formation, strictly adhere to anhydrous reaction conditions as described above.
If benzoic acid is present in your crude product, it can be removed by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate solution.[7] Benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer, while the neutral benzamide product remains in the organic layer.
Q4: My final product seems to contain unreacted starting materials. How can I drive the reaction to completion?
Incomplete reactions can be addressed by:
-
Extending the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration.[9]
-
Optimizing the temperature: While often run at room temperature, gentle heating (reflux) might be necessary for less reactive amines.[9]
-
Ensuring efficient mixing: As mentioned, vigorous stirring is crucial for biphasic reactions.[6]
Q5: What are the key considerations for choosing a solvent and a base for this reaction?
-
Solvent: Aprotic solvents are generally preferred to avoid reaction with benzoyl chloride.[9] Common choices include dichloromethane (DCM), diethyl ether, and tetrahydrofuran (B95107) (THF).[9][10][11] For Schotten-Baumann reactions, a two-phase system of an organic solvent (like DCM) and water is often used.[11]
-
Base: The base should be strong enough to neutralize the generated HCl but should not react with the benzoyl chloride or the product. Aqueous sodium hydroxide is a common and cost-effective choice for the Schotten-Baumann reaction.[2] Tertiary amines like triethylamine (TEA) or pyridine (B92270) can also be used, especially in single-phase organic solvent systems.[10]
Experimental Protocols
General Protocol for the Amidation of Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol describes a general procedure for the reaction of benzoyl chloride with an amine in a two-phase system.
Materials:
-
Amine (1.0 equivalent)
-
Benzoyl chloride (1.1 equivalents)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide Solution
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine in dichloromethane.
-
Add an equal volume of 10% aqueous sodium hydroxide solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the benzoyl chloride dropwise to the stirring biphasic mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 1-2 hours or until TLC analysis indicates the consumption of the starting amine.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with a small portion of dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzamide.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzamide Synthesis
| Parameter | Condition A (Schotten-Baumann) | Condition B (Anhydrous Organic) | Typical Outcome |
| Solvent System | Dichloromethane/Water (biphasic) | Anhydrous Dichloromethane or THF | Good to excellent yields, especially for primary amines. |
| Base | Aqueous NaOH or K₂CO₃ | Triethylamine or Pyridine | Effective in neutralizing HCl. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Good control over the exothermic reaction. |
| Reaction Time | 1 - 4 hours | 1 - 16 hours[10] | Generally faster due to efficient acid scavenging. |
| Work-up | Aqueous work-up with extraction | Filtration of amine hydrochloride salt, followed by aqueous wash | Standard purification procedures apply. |
Visualizations
Experimental Workflow for Benzoyl Chloride Amidation
Caption: A typical experimental workflow for the amidation of benzoyl chloride.
Troubleshooting Guide for Low Yield in Benzamide Synthesis
Caption: A troubleshooting guide for addressing low yields in benzamide synthesis.
References
- 1. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Benzoylation - Unacademy [unacademy.com]
Side reactions in the synthesis of N-(2-Hydroxyethyl)benzamide and their prevention.
Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent laboratory methods for synthesizing this compound are:
-
Acylation of ethanolamine (B43304) with benzoyl chloride: This is a rapid and often high-yielding reaction where the nucleophilic amine of ethanolamine attacks the electrophilic carbonyl carbon of benzoyl chloride.
-
Amide coupling of benzoic acid and ethanolamine: This method involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), to activate the carboxylic acid for amidation.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include:
-
O-acylation: Formation of the ester byproduct, 2-aminoethyl benzoate, where the hydroxyl group of ethanolamine reacts instead of the amine.
-
Di-acylation: Acylation of both the amine and hydroxyl groups, resulting in the formation of N-(2-benzoyloxyethyl)benzamide.
-
N-acylurea formation: When using carbodiimide (B86325) coupling agents like EDC, the activated intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[1]
Q3: How can I favor N-acylation over O-acylation?
A3: The amine group of ethanolamine is generally more nucleophilic than the hydroxyl group. To selectively promote N-acylation, consider the following:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C) to increase selectivity.
-
Slow Addition: Add the benzoyl chloride dropwise to the ethanolamine solution. This maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic amine.
Q4: What causes low yields in this synthesis?
A4: Low yields can be attributed to several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, reducing the amount of reactant available for the amidation.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of starting materials.
-
Side Product Formation: The formation of significant amounts of the side products mentioned in Q2 will naturally lower the yield of the desired product.
-
Product Loss During Workup: The product may be lost during extraction and purification steps. Optimizing these procedures is crucial for maximizing recovery.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure vigorous stirring for proper mixing. - Consider a moderate increase in temperature, but monitor for increased side product formation. |
| Hydrolysis of benzoyl chloride. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of byproducts. | - Optimize reaction conditions to minimize side reactions (see tables below). | |
| Presence of a Higher Molecular Weight Impurity | Di-acylation has occurred. | - Use a stoichiometric amount or a slight excess of ethanolamine relative to benzoyl chloride. - Add benzoyl chloride slowly to the reaction mixture. |
| Presence of an Impurity with Similar Polarity to the Product | O-acylation has occurred. | - Lower the reaction temperature to favor N-acylation. - Consider purification by column chromatography with a carefully selected eluent system. |
| Difficult-to-Remove Impurity When Using EDC/HOBt | Formation of N-acylurea. | - Add HOBt to the reaction mixture before EDC to intercept the O-acylisourea intermediate.[1] - Optimize the reaction stoichiometry and temperature to favor the desired amidation. |
| Product is Oily or Discolored After Purification | Co-precipitation of impurities during recrystallization. | - Ensure the solution cools slowly during recrystallization. - Try a different recrystallization solvent system. - Consider a secondary purification step like column chromatography. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound (Benzoyl Chloride Method)
| Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| 0 | 10 min | 97 | [2] |
| Room Temperature | 3h | 99 (for a similar reaction) | [3] |
| 80 | 8h | 68.44 (for a similar reaction) | [4] |
Note: Data for similar reactions are included to illustrate trends.
Table 2: Effect of Stoichiometry on Di-acylation (Benzoyl Chloride Method) - A Representative Example
| Molar Ratio (Ethanolamine:Benzoyl Chloride) | Expected Outcome | Prevention Strategy |
| > 1:1 | Favors mono-N-acylation (desired product) | Use a slight excess of ethanolamine. |
| 1:2 or higher | Increased formation of the di-acylated byproduct | Carefully control the stoichiometry and add benzoyl chloride dropwise. |
Table 3: Impact of Additives on N-Acylurea Formation in EDC Coupling - A Representative Example
| Coupling Conditions | N-Acylurea Formation (%) | Desired Product Yield |
| EDC alone | Can be significant | Lower |
| EDC with HOBt | Significantly reduced | Higher |
Note: This table illustrates the general principle of using HOBt to suppress N-acylurea formation.[1]
Experimental Protocols
Protocol 1: Synthesis from Benzoyl Chloride and Ethanolamine
-
Preparation: In a round-bottom flask, dissolve ethanolamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF or DCM) under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred ethanolamine solution, maintaining the temperature at 0°C.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 10-30 minutes at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes or water).
Protocol 2: Synthesis from Benzoic Acid and Ethanolamine using EDC/HOBt
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 equivalent), ethanolamine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or DCM.
-
Activation: Cool the stirred solution to 0°C. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Coupling: Slowly add solid EDC hydrochloride (1.2 equivalents) in portions to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
References
- 1. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 4. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Benzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the purification of polar benzamide (B126) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Chromatography Purification
Question 1: My polar benzamide derivative shows poor retention and elutes quickly from a normal-phase silica (B1680970) gel column, even with highly polar solvent systems.
Answer:
This is a common challenge with highly polar compounds on traditional silica gel. Here’s a step-by-step troubleshooting guide:
-
Assess Solvent Polarity: Ensure you have explored a sufficient range of polar mobile phases. Systems like dichloromethane/methanol (B129727) or even gradients including small percentages of ammonium (B1175870) hydroxide (B78521) in methanol can be effective for basic benzamides.[1]
-
Consider Alternative Stationary Phases: If increasing solvent polarity is ineffective, switch to a more polar stationary phase. Options include:
-
Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4][5] This "aqueous normal-phase" mode can significantly improve the retention of highly polar analytes that are not retained in reversed-phase chromatography.[4][5]
-
Reverse the Phase: While it may seem counterintuitive, reversed-phase chromatography (e.g., with a C18 column) can be effective, especially if the polarity of your compound can be modulated by pH.[6]
Question 2: My benzamide derivative streaks or "tails" badly during column chromatography on silica gel.
Answer:
Peak tailing is often caused by undesirable interactions between the analyte and the stationary phase. Here are several potential causes and their solutions:
-
Acidic Silica Interaction: The slightly acidic nature of silica gel can strongly interact with basic functional groups (like amines) in your benzamide derivative, leading to tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium hydroxide, to your mobile phase to neutralize the acidic sites on the silica.[2]
-
-
Compound Insolubility: The compound may have poor solubility in the mobile phase as it moves through the column.
-
Solution: Ensure your chosen mobile phase is a good solvent for your compound. If necessary, a different solvent system where the compound has better solubility should be explored.[2]
-
-
Column Overloading: Too much sample has been loaded onto the column.
-
Solution: As a general rule, maintain a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.[2]
-
Question 3: My compound appears to be degrading on the silica gel column.
Answer:
Amides can sometimes be sensitive to the acidic nature of silica gel.[2]
-
Stability Test: Before running a column, perform a quick stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (degradation products) appear.[2]
-
Deactivate the Silica: If degradation is observed, consider using deactivated silica gel. This can be achieved by adding a small amount of triethylamine to the mobile phase.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[2]
Crystallization Purification
Question 1: My polar benzamide derivative will not crystallize from solution.
Answer:
Failure to crystallize is a frequent issue, often related to solvent choice or supersaturation.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of your compound.[7]
-
Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration.[7]
-
Solvent System Change: The chosen solvent may be too effective at dissolving your compound, even at low temperatures. Experiment with different solvents or a co-solvent system (a "good" solvent mixed with a "poor" solvent).[7]
-
Question 2: My compound "oils out" instead of forming crystals.
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the solution's temperature.[8]
-
Solutions:
-
Reheat and Cool Slowly: Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[8] Insulating the flask can help.[9]
-
Adjust Solvent System: Try a solvent with a lower boiling point or use a co-solvent system to better control solubility.[8][10]
-
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Benzamides
| Chromatography Mode | Stationary Phase | Common Mobile Phase Systems (in order of increasing polarity) | Notes |
| Normal-Phase | Silica Gel | Hexane (B92381) / Ethyl Acetate | Standard for moderately polar compounds.[1][2] |
| Dichloromethane / Methanol | For more polar compounds.[1] | ||
| Dichloromethane / Methanol / Ammonium Hydroxide | Effective for basic polar compounds to reduce tailing.[1] | ||
| Reversed-Phase | C18 | Water / Acetonitrile (with 0.1% Formic Acid or TFA) | Common for a wide range of polarities. Acid modifier improves peak shape. |
| Water / Methanol (with 0.1% Formic Acid or TFA) | Alternative to acetonitrile, offers different selectivity. | ||
| HILIC | Silica, Amide, Diol | Acetonitrile / Water (with buffer, e.g., Ammonium Formate) | Excellent for very polar compounds not retained in reversed-phase.[5] |
Table 2: Troubleshooting Guide for Benzamide Crystallization
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form | Solution is too dilute. | Evaporate some solvent to increase concentration.[7] |
| Supersaturation not achieved. | Scratch the inside of the flask or add a seed crystal.[7] | |
| Inappropriate solvent. | Try a different solvent or a co-solvent system.[7] | |
| "Oiling Out" | Cooling is too rapid. | Reheat to dissolve the oil, add more solvent, and cool slowly.[8] |
| Compound's melting point is below solution temperature. | Use a solvent with a lower boiling point.[8] | |
| High concentration of impurities. | Purify the compound further by another method (e.g., chromatography) before crystallization.[8] | |
| Poor Crystal Quality | Nucleation rate is too high. | Decrease the level of supersaturation (use more solvent or cool more slowly).[8] |
| Low Yield | Too much solvent was used. | Concentrate the mother liquor to recover more product.[8] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
Objective: To purify a moderately polar benzamide derivative.
Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate.[2] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase, maintaining a constant flow rate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified benzamide derivative.[2]
Protocol 2: Recrystallization from a Single Solvent
Objective: To purify a solid polar benzamide derivative.
Methodology:
-
Solvent Selection: In a test tube, add a small amount of the crude solid. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[12]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove soluble impurities.[12]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Workflow for Column Chromatography Purification.
Caption: Logical Troubleshooting for Crystallization Issues.
Caption: Decision Tree for Purification Method Selection.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. teledynelabs.com [teledynelabs.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of N-(2-hydroxyethyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the crystallization of N-(2-hydroxyethyl)benzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound will not crystallize from the solution upon cooling. What should I do?
A1: If crystals do not form, the solution may not be sufficiently supersaturated, or the nucleation process may be inhibited. Several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If available, add a single, pure crystal of this compound to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Solvent Reduction: It is possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent until the solution becomes slightly cloudy, indicating the saturation point. Then, allow it to cool slowly again.[1]
-
Lower Temperature Cooling: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath to further decrease the solubility of the compound and promote crystallization.[1]
-
Solvent System Adjustment: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] Consider using a different solvent or a mixed solvent system.
Q2: The this compound is "oiling out" and forming liquid droplets instead of solid crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution at the point of saturation. A closely related compound, 2-hydroxy-N-(2-hydroxyethyl)benzamide, has a melting point of 115-117°C, which can be used as an estimate.[2] Here are some solutions:
-
Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can help slow down the cooling process, giving the molecules more time to arrange into a crystal lattice.
-
Add More Solvent: The solution might be too concentrated. Re-heat the solution and add a small amount of additional solvent to increase the temperature at which saturation occurs.
-
Change Solvents: Select a solvent with a lower boiling point. This ensures that the solution temperature is more likely to be below the compound's melting point when crystallization begins. For instance, if using a high-boiling point solvent is causing this issue, a switch to a solvent like ethanol (B145695) or ethyl acetate (B1210297) might be beneficial.[1]
-
Use a Mixed Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "poor" solvent (an anti-solvent) in which it is insoluble, while heating. This can help to induce crystallization at a more controlled rate.[3]
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can result from several factors during the crystallization process. Here are some potential causes and their remedies:
-
Excessive Solvent Use: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling. To check this, you can try to evaporate some of the filtrate to see if more crystals form. In subsequent experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask for the filtration of the hot solution.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Placing the flask in an ice bath after it has cooled to room temperature can help to maximize the yield.[1]
-
Loss During Washing: Washing the collected crystals with a solvent at room temperature can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing to minimize this loss.[1]
Q4: The resulting crystals of this compound are discolored or appear impure. What went wrong?
A4: Discoloration suggests the presence of impurities that have co-precipitated with your product.
-
Activated Charcoal Treatment: If the hot, dissolved solution has a color, it may be due to colored impurities. You can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]
-
Re-crystallization: A second recrystallization of the product can further enhance its purity and may remove the residual color.
-
Inappropriate Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. A slower cooling rate generally results in the formation of purer crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[3] For N-substituted benzamides, polar solvents are often a good choice. Ethanol is frequently recommended.[3] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be effective.[3] It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Q2: How does the purity of the crude this compound affect crystallization?
A2: The purity of the starting material is a critical factor. Significant amounts of impurities can inhibit crystal growth, lead to the formation of poor-quality crystals, or cause the compound to "oil out".[4] It is recommended to start with material that is as pure as possible.
Q3: What are the different methods I can use to grow high-quality single crystals for analysis?
A3: For obtaining high-quality single crystals suitable for X-ray diffraction, several methods can be employed:
-
Slow Evaporation: This involves dissolving the compound in a solvent in which it has moderate solubility and allowing the solvent to evaporate slowly over time.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible anti-solvent. The anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[4]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface where the two solvents slowly mix.[4]
Data Presentation
Table 1: Solubility Profile of Benzamide and Predicted Solubility of this compound
| Solvent | Benzamide Solubility ( g/100 mL at 25°C) | Predicted this compound Solubility | Rationale for Prediction |
| Water | 1.35[5] | Sparingly soluble | The hydroxyl group may slightly increase water solubility compared to benzamide. |
| Methanol | High[6][7] | Highly Soluble | The presence of the hydroxyl group and amide functionality suggests good solubility in polar protic solvents. |
| Ethanol | High[6][7] | Highly Soluble | Similar to methanol, ethanol is a polar protic solvent expected to dissolve the compound well. |
| Acetone | High[6][7] | Soluble | A polar aprotic solvent that should be a good solvent for this molecule. |
| Ethyl Acetate | Moderate[6][7] | Moderately Soluble | Less polar than alcohols, but should still be a reasonable solvent. |
| Acetonitrile | Low[6][7] | Sparingly to Moderately Soluble | A polar aprotic solvent, but often less effective for highly polar compounds. |
| Hexane | Insoluble | Insoluble | A non-polar solvent, unlikely to dissolve the polar this compound. |
Note: The predicted solubility is based on the "like dissolves like" principle and the presence of polar functional groups (amide and hydroxyl) in this compound. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
This protocol provides a general guideline for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution into the clean flask.[1]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.[1]
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzamide,2-hydroxy-N-(2-hydroxyethyl)- | CAS#:24207-38-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzamide - Wikipedia [en.wikipedia.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
Common impurities in N-(2-Hydroxyethyl)benzamide synthesis and their identification.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-Hydroxyethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward laboratory method for synthesizing this compound is the Schotten-Baumann reaction. This involves the nucleophilic acyl substitution of a benzoic acid derivative, typically benzoyl chloride, with ethanolamine (B43304).[1][2] The reaction is generally carried out in an aprotic solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Several impurities can arise during the synthesis of this compound, including:
-
Unreacted Starting Materials: Residual ethanolamine and benzoic acid or benzoyl chloride may be present in the crude product.[3]
-
Benzoic Acid: This is a very common impurity that can form from the hydrolysis of the benzoyl chloride starting material if moisture is present in the reaction.[4][5]
-
O-acylated Byproduct (2-(benzamido)ethyl benzoate): The hydroxyl group of the this compound product can react with another molecule of benzoyl chloride, leading to an ester byproduct.
-
Di-acylated Byproduct: Although less common under standard conditions, the secondary amine of the newly formed amide could potentially react with another molecule of benzoyl chloride.[2]
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., tetrahydrofuran (B95107), ethyl acetate) may be retained in the final product.[3]
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of spectroscopic and chromatographic methods is recommended for the characterization of this compound and the identification of impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the structure of the desired product and identifying impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective and widely used technique for separating and quantifying the main compound and any impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a preliminary assessment of the product's purity.[8]
Troubleshooting Guides
Issue 1: The final product is acidic and has a lower-than-expected melting point.
-
Possible Cause: The product is likely contaminated with benzoic acid. This is a common byproduct, especially when using benzoyl chloride in the presence of moisture or if the initial reaction from benzoic acid did not go to completion.[4][5]
-
Troubleshooting Steps:
-
Confirmation: A broad melting point range that is lower than the literature value is a strong indicator of impurity.[4]
-
Purification: Wash the organic layer containing the product with an aqueous solution of sodium bicarbonate. This will convert the benzoic acid into water-soluble sodium benzoate, which can then be separated in the aqueous layer. Follow this with a water wash and then a brine wash.[4]
-
Issue 2: The reaction yield is unexpectedly low.
-
Possible Cause: Low yields can result from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or inadequate mixing.
-
Hydrolysis of Benzoyl Chloride: If benzoyl chloride is used as a starting material, it can react with any moisture present to form benzoic acid, thus reducing the amount available to react with ethanolamine.[4][5]
-
Product Loss During Workup: The desired product may have some solubility in the aqueous washes during the extraction process, leading to loss.[3]
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize the hydrolysis of benzoyl chloride.[5]
-
Optimize Reaction Conditions: Consider increasing the reaction time or adjusting the temperature. Ensure efficient stirring, especially for heterogeneous mixtures.
-
Minimize Workup Losses: To reduce product loss in the aqueous layers during extraction, perform multiple extractions with smaller volumes of the organic solvent.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for benzamide (B126) synthesis.[1]
-
To a solution of ethanolamine (1.09 g, 17.8 mmol) in tetrahydrofuran (THF) in a round-bottom flask, add benzoyl chloride (520 mg, 3.60 mmol) dropwise at 0°C under a nitrogen atmosphere.
-
Stir the reaction mixture for 10 minutes and then quench with 1M HCl.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
The resulting residue can be recrystallized to yield this compound as a white crystalline solid.
Protocol 2: Purity Analysis by HPLC
The following table outlines typical HPLC parameters for the purity analysis of benzamide derivatives.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Analytical workflow for impurity identification.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
Scaling up the synthesis of N-(2-Hydroxyethyl)benzamide for pilot plant production.
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-(2-Hydroxyethyl)benzamide for pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for pilot plant scale-up?
A1: The most prevalent and scalable methods for synthesizing this compound are:
-
Acylation of Ethanolamine (B43304) with Benzoyl Chloride: This is a rapid and high-yielding reaction, often preferred for its efficiency. However, it is an exothermic reaction that requires careful temperature control, especially at a larger scale. The reaction also produces hydrochloric acid as a byproduct, which needs to be neutralized.[1]
-
Amidation of a Benzoic Acid Ester with Ethanolamine: This method involves the condensation of a benzoic acid ester (e.g., methyl benzoate) with ethanolamine. It is generally less exothermic than the benzoyl chloride route but may require higher temperatures and longer reaction times.[2]
-
Direct Amidation of Benzoic Acid with Ethanolamine: This route requires a coupling agent to activate the carboxylic acid. While common in laboratory-scale synthesis, the cost and removal of the coupling agent and its byproducts can be challenging at a pilot plant scale.
Q2: What are the primary challenges when scaling up the synthesis from the lab to a pilot plant?
A2: Key challenges include:
-
Heat Management: The acylation reaction is exothermic, and the heat generated increases with the scale of the reaction. Inadequate heat removal can lead to temperature gradients, side reactions, and potential safety hazards.[3][4][5]
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants is crucial for maintaining reaction homogeneity and achieving consistent product quality. Poor mixing can result in localized "hot spots" and incomplete reactions.
-
Reagent Addition: The rate of addition of reagents, particularly the highly reactive benzoyl chloride, becomes a critical parameter at scale to control the reaction exotherm.
-
Purification and Isolation: Crystallization, a common purification method, can be challenging to control at a large scale, potentially affecting crystal size, purity, and yield.
-
Safety: Handling larger quantities of hazardous materials like benzoyl chloride and managing exothermic reactions requires stringent safety protocols and specialized equipment.
Q3: How can I monitor the progress of the reaction at a pilot plant scale?
A3: In-process monitoring is crucial for successful scale-up. Common techniques include:
-
Temperature Monitoring: Continuous monitoring of the reaction temperature is essential for controlling the exotherm.
-
Infrared (IR) Spectroscopy: Can be used to track the disappearance of the starting material (e.g., the C=O stretch of benzoyl chloride) and the appearance of the product (the amide C=O stretch).
-
Chromatography (TLC, HPLC): Thin-layer chromatography (TLC) can provide a quick qualitative assessment of reaction completion. High-performance liquid chromatography (HPLC) offers more quantitative analysis of reactant consumption and product formation.
Q4: What are the typical impurities I should expect and how can I minimize them?
A4: Potential impurities include:
-
Unreacted Starting Materials: Benzoyl chloride, benzoic acid, or ethanolamine.
-
Byproducts: Di-acylated ethanolamine or benzoic anhydride.
-
Solvent-related Impurities. To minimize impurities, ensure precise stoichiometric control of reactants, maintain optimal reaction temperatures, and ensure efficient mixing.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield after reaction completion | Incomplete reaction due to poor mixing or insufficient reaction time. | Increase agitation speed or extend the reaction time. Confirm reaction completion using TLC or HPLC before workup. |
| Side reactions due to poor temperature control (runaway reaction). | Improve cooling efficiency of the reactor. Slow down the addition rate of the exothermic reagent. | |
| Hydrolysis of benzoyl chloride due to moisture in the reactants or solvent. | Use anhydrous solvents and ensure reactants are dry. | |
| Significant loss of product during workup | Product is partially soluble in the aqueous phase during washing. | Minimize the volume of water used for washing. Perform a back-extraction of the aqueous layers with a suitable organic solvent. |
| Premature crystallization during solvent removal. | Ensure the concentration of the product solution is not too high before cooling. | |
| Low recovery after crystallization | The product has significant solubility in the recrystallization solvent at low temperatures. | Cool the crystallization mixture to a lower temperature (e.g., using an ice-brine bath). Use a minimal amount of cold solvent to wash the crystals.[6] |
| Too much solvent was used for recrystallization. | Concentrate the mother liquor and cool for a second crop of crystals. Optimize the solvent volume in subsequent batches.[7] |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted benzoyl chloride or benzoic acid | Incomplete reaction or hydrolysis of benzoyl chloride. | Ensure the reaction goes to completion. During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. |
| Product is oily or discolored after crystallization | Co-precipitation of impurities. | Ensure the cooling process during crystallization is slow to allow for selective crystal growth. Consider a hot filtration step to remove insoluble impurities before cooling. Treatment with activated charcoal can sometimes remove colored impurities.[6] |
| Broad melting point range of the final product | Presence of impurities. | Re-crystallize the product, potentially using a different solvent system.[7] |
Data Presentation
Table 1: Comparison of Lab Scale vs. Pilot Plant Scale Synthesis Parameters (Acylation Route)
| Parameter | Lab Scale (100 g) | Pilot Plant Scale (10 kg) |
| Reactants | ||
| Benzoyl Chloride | ~85 g (0.6 mol) | ~8.5 kg (60.5 mol) |
| Ethanolamine | ~74 g (1.2 mol) | ~7.4 kg (121 mol) |
| Solvent (e.g., Toluene) | 500 mL | 50 L |
| Base (e.g., Triethylamine) | ~122 g (1.2 mol) | ~12.2 kg (121 mol) |
| Reaction Conditions | ||
| Temperature | 0-10 °C | 0-10 °C (with efficient cooling) |
| Reaction Time | 1-2 hours | 2-4 hours |
| Workup & Purification | ||
| Quenching Agent | Dilute HCl | Dilute HCl |
| Washing | Water, Brine | Water, Brine |
| Purification Method | Recrystallization | Recrystallization |
| Yield & Purity | ||
| Typical Yield | 85-95% | 80-90% |
| Purity (post-recrystallization) | >99% | >98.5% |
Note: Pilot plant scale parameters are estimates and may vary depending on the specific equipment and process conditions.
Experimental Protocols
Protocol 1: Pilot Plant Scale Synthesis of this compound via Acylation
Safety Precautions: This reaction is exothermic and involves corrosive and toxic materials. All operations must be conducted in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Ensure an emergency shower and eyewash station are readily accessible.
Equipment:
-
100 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Cooling/heating circulator.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen.
-
Charging Reactants:
-
Charge ethanolamine (7.4 kg, 121 mol) and toluene (B28343) (40 L) into the reactor.
-
Begin stirring and cool the mixture to 0-5 °C using the cooling jacket.
-
Charge triethylamine (B128534) (12.2 kg, 121 mol) to the reactor, maintaining the temperature below 10 °C.
-
-
Benzoyl Chloride Addition:
-
Slowly add benzoyl chloride (8.5 kg, 60.5 mol) to the reaction mixture via the addition funnel over 2-3 hours.
-
Carefully monitor the internal temperature and maintain it between 0-10 °C throughout the addition. The addition rate may need to be adjusted to control the exotherm.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 10 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the benzoyl chloride is consumed.
-
-
Workup:
-
Slowly add 20 L of water to the reactor to quench the reaction, keeping the temperature below 20 °C.
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 20 L of 1M HCl, followed by 20 L of saturated sodium bicarbonate solution, and finally 20 L of brine.
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure to a smaller volume.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold toluene.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Protocol 2: Large-Scale Recrystallization
-
Dissolution: Transfer the crude this compound to a suitable reactor. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, ethyl acetate) to dissolve the solid completely with stirring.[7][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a heated filter to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature with gentle stirring. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Cooling: Once at room temperature, cool the mixture further in an ice bath or with a cooling jacket to maximize crystal formation.
-
Collection: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the pilot plant synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
- 3. amarequip.com [amarequip.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability issues of N-(2-Hydroxyethyl)benzamide under acidic or basic conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(2-Hydroxyethyl)benzamide under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic or basic conditions?
A1: Under both acidic and basic conditions, this compound is expected to undergo hydrolysis of the amide bond. This reaction yields two primary degradation products: Benzoic Acid and Ethanolamine. The general hydrolysis reaction is the same regardless of the catalyst (acid or base).
Q2: What is the general mechanism of amide hydrolysis for this compound?
A2: The hydrolysis of amides can be catalyzed by either acid or base.[1]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen of the amide, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. This is followed by a series of proton transfer steps, leading to the cleavage of the carbon-nitrogen bond and the formation of a carboxylic acid (benzoic acid) and an amine (ethanolamine).
-
Base-Catalyzed Hydrolysis: This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, breaking the carbon-nitrogen bond to yield a carboxylate salt and an amine. A subsequent workup step is required to protonate the carboxylate to the carboxylic acid.
Q3: How stable is this compound in dilute aqueous solutions?
Q4: Are there any analytical methods suitable for monitoring the stability of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying its degradation products. A reversed-phase C18 column can be used to separate the parent compound from its more polar degradation products, benzoic acid and ethanolamine.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Complete and rapid degradation of this compound observed. | The acidic or basic conditions are too harsh (high concentration or high temperature). | Reduce the concentration of the acid or base (e.g., from 1N to 0.1N).Lower the reaction temperature (e.g., from reflux to room temperature).Decrease the duration of the experiment. |
| No degradation is observed, even after prolonged exposure to acidic/basic conditions. | The stress conditions are too mild. | Increase the concentration of the acid or base.Increase the reaction temperature.Extend the duration of the experiment. |
| Poor separation of peaks in HPLC analysis. | The mobile phase composition is not optimal for separating the parent compound and its degradation products. | Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component will increase the retention of the polar degradation products.Adjust the pH of the mobile phase to control the ionization of benzoic acid. |
| Inconsistent or non-reproducible stability results. | Inconsistent experimental parameters (e.g., temperature, pH, concentration).Contamination of reagents or glassware. | Ensure precise control over all experimental parameters.Use high-purity reagents and thoroughly clean all glassware. |
Quantitative Data Summary
The following table provides illustrative data on the degradation of this compound under typical forced degradation conditions. Please note that these values are estimates based on the general behavior of benzamide (B126) derivatives and should be confirmed experimentally.
| Condition | Temperature (°C) | Time (hours) | Estimated Degradation (%) | Primary Degradants |
| 0.1 M HCl | 60 | 24 | 10 - 20 | Benzoic Acid, Ethanolamine |
| 1 M HCl | 80 | 8 | > 90 | Benzoic Acid, Ethanolamine |
| 0.1 M NaOH | 60 | 24 | 15 - 25 | Sodium Benzoate, Ethanolamine |
| 1 M NaOH | 80 | 8 | > 95 | Sodium Benzoate, Ethanolamine |
| pH 7.4 (Buffer) | 40 | 72 | < 5 | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate buffer (pH 7.4)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.
-
Prepare a parallel sample using 1 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Degradation:
-
Repeat the procedure described in step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with HPLC-grade water to the same final concentration.
-
HPLC Analysis: Analyze all samples by HPLC to determine the percentage of this compound remaining and the formation of degradation products.
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile). A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: Decision tree for troubleshooting stability experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]
- 4. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.ust.edu [journals.ust.edu]
- 6. helixchrom.com [helixchrom.com]
Overcoming poor separation of benzamide derivatives in column chromatography.
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the column chromatography purification of benzamide (B126) derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of benzamide derivatives via column chromatography.
Question: My benzamide derivative is showing poor separation from impurities. What should I do?
Answer:
Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. Here are the most common causes and their solutions:
-
Inadequate Solvent System: The chosen mobile phase may not have the correct polarity to resolve your compound from impurities.
-
Solution: Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first.[1] A good starting point for N-substituted benzamides is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] Aim for an Rf value between 0.2 and 0.4 for your target compound on the TLC plate to ensure optimal separation on the column.[2]
-
-
Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.
-
Solution: A general rule of thumb is to use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w). For particularly difficult separations, you may need to increase this ratio significantly.[2]
-
-
Improper Column Packing: If the column is not packed uniformly, it can lead to "channeling," where the solvent and sample bypass the stationary phase, resulting in poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and that the column is never allowed to run dry.[2]
-
-
Compound Degradation: Your compound may be unstable on silica gel.
-
Solution: Perform a stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a deactivated stationary phase, such as silica gel treated with triethylamine (B128534), or an alternative like alumina.[1]
-
Question: Why are my product peaks streaking or tailing on the column?
Answer:
Peak streaking or tailing is often caused by interactions between the analyte and the stationary phase or by solubility issues.
-
Compound Insolubility: The compound may not be fully soluble in the mobile phase as it passes through the column.[1]
-
Solution: Choose a mobile phase in which your compound has good solubility.[1]
-
-
Acidic/Basic Nature of Compound or Impurities: Benzamide derivatives can contain acidic or basic functional groups that interact strongly with the slightly acidic silica gel, causing tailing.[2] This is a common issue for basic compounds.[3]
-
Solution: Add a small amount of a modifier to your mobile phase. For basic compounds like many benzamide derivatives, adding a few drops of triethylamine can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.[2]
-
Question: My benzamide derivative seems to be decomposing on the silica gel column. How can I prevent this?
Answer:
Decomposition on silica gel is a sign of compound instability under acidic conditions.
-
Solution 1: Deactivate the Silica Gel: Reduce the acidity of the silica gel to minimize degradation.[4] This can be achieved by preparing the silica slurry in the mobile phase containing a small percentage (0.1-1%) of a base like triethylamine or pyridine.[1]
-
Solution 2: Change the Stationary Phase: If deactivation is not sufficient, switch to a less acidic stationary phase. Alumina is a common alternative to silica gel.[1] Florisil is another option for less challenging separations.[4]
Question: My product crystallized on the column during the run. What happened?
Answer:
This typically occurs when the eluted fractions are too concentrated, causing the compound to exceed its solubility limit in the mobile phase.[1]
-
Solution 1: Dilute the Sample: Load a more dilute solution of your crude material onto the column.[1]
-
Solution 2: Change the Solvent System: Switch to a mobile phase in which your product has higher solubility.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection for benzamide derivatives?
A1: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective starting point for N-substituted benzamides.[1] The optimal ratio should be determined by running preliminary TLC plates to achieve an Rf of 0.2-0.4 for the desired compound.[2]
Q2: How does the pH of the mobile phase affect the separation of benzamide derivatives?
A2: The pH of the mobile phase is a powerful tool, especially in reverse-phase HPLC, as it can significantly impact the retention, selectivity, and peak shape of ionizable compounds.[5][6] Many benzamide derivatives are basic and their retention can change dramatically with pH.[3]
-
For acidic analytes, using a low-pH mobile phase suppresses their ionization, leading to better retention on a reverse-phase column.[5]
-
For basic analytes, a higher pH mobile phase may be necessary to keep them in a neutral state, which can improve peak shape and retention.[3]
-
It is crucial to choose a column that is stable at the pH you intend to use. Traditional silica-based columns are often limited to a pH range of 2-8.[3]
Q3: When should I use isocratic versus gradient elution?
A3: The choice depends on the complexity of your sample mixture.
-
Isocratic elution , which uses a constant mobile phase composition, is best for simple mixtures where the components have similar polarities.[7][8] It is simpler to set up and more reproducible.[9]
-
Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of the more polar solvent), is superior for complex mixtures containing compounds with a wide range of polarities.[9][10] Gradient elution generally results in better peak resolution, sharper peaks, and shorter analysis times for complex samples.[7][11]
Q4: What are the most common impurities in a benzamide synthesis, and how can I remove them?
A4: Common impurities often include unreacted starting materials or byproducts from side reactions.
-
Benzoic Acid: This is a very common impurity, resulting from the hydrolysis of benzoyl chloride or incomplete reaction of benzoic acid starting material.[12][13]
-
Removal: Benzoic acid can be removed by washing the crude product in an organic solvent (like dichloromethane) with an aqueous solution of a weak base, such as sodium bicarbonate. The benzoic acid will be converted to its water-soluble salt and move to the aqueous layer.[13]
-
-
Unreacted Amine: The starting amine may be present if the reaction did not go to completion.
-
Removal: This can often be removed by washing with a dilute aqueous acid solution (e.g., 1 M HCl).[14]
-
Data Presentation
Table 1: Mobile Phase Solvent Properties for Normal Phase Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) | UV Cutoff (nm) |
| Hexane | 0.1 | 0.01 | 195 |
| Dichloromethane (B109758) | 3.1 | 0.42 | 233 |
| Diethyl Ether | 2.8 | 0.38 | 215 |
| Ethyl Acetate | 4.4 | 0.58 | 256 |
| Acetone | 5.1 | 0.56 | 330 |
| Acetonitrile | 5.8 | 0.65 | 190 |
| Methanol | 5.1 | 0.95 | 205 |
| Water | 10.2 | Very High | <190 |
Data compiled from various chromatography resources.
Table 2: Comparison of Isocratic and Gradient Elution
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Composition is constant throughout the run.[8] | Composition is changed during the run.[9] |
| Best For | Simple mixtures with components of similar polarity.[10] | Complex mixtures with components of varying polarities.[10] |
| Advantages | Simple, reliable, reproducible, lower cost.[8][9] | Better resolution, sharper peaks, shorter run times for complex samples.[9] |
| Disadvantages | Can lead to broad peaks for late-eluting compounds, longer run times for complex mixtures.[11] | More complex method development, requires system re-equilibration between runs.[7][9] |
Experimental Protocols
Protocol 1: TLC Optimization of Mobile Phase
-
Prepare TLC Chamber: Add a small amount of a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to a developing chamber with a lid and a piece of filter paper to ensure the atmosphere is saturated with solvent vapor.
-
Spot the Plate: Dissolve a small amount of your crude benzamide derivative in a suitable solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. Circle any visible spots.
-
Analyze: Calculate the Retention Factor (Rf) for your product. Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for the best separation on a column.[2]
-
If the Rf is too high, decrease the polarity (e.g., increase the proportion of hexane).
-
If the Rf is too low, increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Protocol 2: General Flash Column Chromatography
-
Column Preparation: Select an appropriately sized column. Pack it with silica gel as a slurry in the initial, least polar mobile phase determined from your TLC analysis. Ensure the packing is uniform and free of air bubbles.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent if necessary.[1] If a stronger solvent is used for dissolution, it's often better to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase. If using isocratic elution, continue with the same solvent mixture. If using a gradient, gradually increase the proportion of the more polar solvent.[11]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified benzamide derivative.
Visualizations
Caption: A troubleshooting workflow for poor separation.
Caption: Experimental workflow for column chromatography.
Caption: Relationship between pH, pKa, and analyte retention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. Chromatography [chem.rochester.edu]
- 5. agilent.com [agilent.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to remove unreacted ethanolamine from the reaction mixture.
Welcome to the technical support center for the purification of reaction mixtures containing ethanolamine (B43304). This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in effectively removing unreacted ethanolamine from their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted ethanolamine from a reaction mixture?
A1: The most common laboratory-scale methods for removing unreacted ethanolamine include:
-
Aqueous Extraction (Liquid-Liquid Extraction): This is often the simplest method, especially when the desired product has low water solubility.
-
Distillation (Vacuum Distillation): This method is suitable for products that are thermally stable and have a significantly different boiling point from ethanolamine.
-
Chemical Quenching and Extraction: This involves converting ethanolamine into a salt, which can then be easily removed by extraction.
-
Recrystallization: This is applicable if the desired product can be selectively crystallized from the reaction mixture, leaving the ethanolamine in the solution.
Q2: My product is water-soluble. How can I remove the excess ethanolamine?
A2: If your product is also water-soluble, simple aqueous extraction will not be effective.[1] In this case, you should consider other methods such as vacuum distillation, provided your product is not volatile and is stable at elevated temperatures. Alternatively, chromatographic techniques may be necessary for separation.
Q3: At what temperature and pressure should I perform a vacuum distillation to remove ethanolamine?
A3: Ethanolamine has a boiling point of approximately 170 °C at atmospheric pressure. To avoid high temperatures that could degrade your product, vacuum distillation is recommended. A typical starting point is a pressure of about 2-20 mm Hg, which will lower the boiling point of ethanolamine to a range of approximately 100-190 °C.[2] The exact conditions will depend on your specific vacuum setup and the properties of your product.
Troubleshooting Guides
Aqueous Extraction
Issue: The ethanolamine is not being fully removed from my organic layer.
-
Possible Cause: Insufficient washing or incorrect pH.
-
Solution:
-
Increase the number of extractions: Instead of one large volume wash, perform multiple smaller volume washes (e.g., 3 x 50 mL instead of 1 x 150 mL).
-
Use a dilute acid wash: Wash the organic layer with a dilute acid solution, such as 10% hydrochloric acid (HCl).[3] This will protonate the ethanolamine, forming a water-soluble salt that will partition into the aqueous layer.
-
Employ a copper sulfate (B86663) wash: A 10% aqueous copper sulfate (CuSO₄) solution can be used to complex with the amine. The resulting purple copper-amine complex will move into the aqueous layer. Continue washing until the blue color of the copper sulfate solution no longer changes.[4]
-
Issue: An emulsion has formed between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking or high concentration of solutes.
-
Solution:
-
Allow the mixture to stand: Sometimes, emulsions will break if left undisturbed for a period.
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and decrease the solubility of organic compounds in the aqueous phase.[5][6][7][8][9][10]
-
Gentle swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.
-
Vacuum Distillation
Issue: My product is co-distilling with the ethanolamine.
-
Possible Cause: The boiling points of your product and ethanolamine are too close at the operating pressure.
-
Solution:
-
Adjust the vacuum: Try to operate at a different pressure. The relative volatility of two compounds can change with pressure.
-
Use a fractionating column: Insert a fractionating column between the distillation flask and the condenser to increase the separation efficiency.[11]
-
Issue: The distillation is very slow or not proceeding.
-
Possible Cause: The vacuum is not low enough, or the heating temperature is too low.
-
Solution:
-
Check for leaks: Ensure all joints in your distillation apparatus are properly sealed. Listen for a hissing sound, which indicates a leak.[11]
-
Increase the heating mantle temperature: Gradually increase the temperature of the heating mantle to provide enough energy for vaporization. Be careful not to overheat and decompose your sample.
-
Quantitative Data Summary
The following table summarizes the typical conditions and effectiveness of different ethanolamine removal methods.
| Method | Key Parameters | Typical Purity of Product | Estimated Yield Loss of Product | Notes |
| Aqueous Extraction (Acid Wash) | 10% HCl solution, 3 washes | >95% | <5% | Highly effective for non-polar products. |
| Vacuum Distillation | 2-20 mm Hg, 100-190 °C | >98% | 5-10% | Dependent on the volatility of the product. |
| Chemical Quenching (as HCl salt) | Stoichiometric HCl, followed by extraction | >99% | <2% | Product must be stable to acidic conditions. |
| Recrystallization | Varies with product and solvent | >99% | 10-20% | Requires the product to be a solid that can be selectively crystallized. |
Experimental Protocols
Protocol 1: Removal of Ethanolamine by Acidic Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[3][12][13][14]
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add a volume of 10% aqueous HCl solution that is approximately one-third of the organic layer volume.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[3]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 3-5) two more times with fresh portions of 10% HCl.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.[3]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[3][7]
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of Ethanolamine by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter to prevent bumping.[11][15] Ensure all glass joints are properly greased and sealed.
-
Sample Preparation: Place the crude reaction mixture in the distillation flask with a magnetic stir bar. Do not use boiling stones as they are ineffective under vacuum.[11]
-
Apply Vacuum: Turn on the vacuum source and allow the pressure in the system to stabilize.
-
Heating and Stirring: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the ethanolamine distillate in the receiving flask. The distillation temperature will depend on the vacuum achieved.
-
Completion: Once the ethanolamine has been removed, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[15]
Visualizations
Caption: Workflow for removing ethanolamine by acidic aqueous extraction.
Caption: Troubleshooting logic for incomplete ethanolamine removal during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Salting out - Wikipedia [en.wikipedia.org]
- 7. columbia.edu [columbia.edu]
- 8. goldbio.com [goldbio.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Benzamide Prokinetic Agents: Evaluating Efficacy and Mechanisms
An objective analysis of established benzamide (B126) prokinetic agents for researchers, scientists, and drug development professionals.
Executive Summary
Prokinetic agents are a class of drugs that enhance gastrointestinal motility. Within this class, benzamides have historically played a significant role in managing motility disorders. This guide provides a comparative analysis of the performance of key benzamide prokinetic agents, focusing on their mechanisms of action, receptor pharmacology, and clinical efficacy. While this guide was initially intended to include N-(2-Hydroxyethyl)benzamide, a thorough review of published scientific literature reveals no evidence of its evaluation as a prokinetic agent. Therefore, this document will focus on a detailed comparison of three representative benzamides: the first-generation agent Metoclopramide, the second-generation agent Cisapride (B12094), and a more recent entrant, Mosapride (B1662829).
Mechanism of Action: A Tale of Two Receptors
The prokinetic effects of benzamides are primarily mediated through their interaction with two key receptor types in the gastrointestinal tract: dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT4 receptors. The differential affinity for these receptors largely dictates their efficacy and side-effect profiles.
-
Metoclopramide: This agent exhibits a dual mechanism, acting as both a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist.[1] Its antagonism of D2 receptors in the myenteric plexus enhances the action of acetylcholine (B1216132), a primary excitatory neurotransmitter in the gut.[2] Concurrently, its agonistic activity at 5-HT4 receptors further promotes acetylcholine release.[1][3] However, its ability to cross the blood-brain barrier and antagonize central D2 receptors is responsible for its significant extrapyramidal side effects.[4]
-
Cisapride: A second-generation benzamide, cisapride is a potent 5-HT4 receptor agonist with weaker 5-HT3 receptor antagonist activity.[1][5] Unlike metoclopramide, it lacks significant dopamine D2 receptor antagonism, thereby avoiding the associated central nervous system side effects.[1] Its primary mechanism is the stimulation of 5-HT4 receptors on enteric neurons, leading to enhanced acetylcholine release and coordinated motility throughout the gastrointestinal tract.[4][5] However, cisapride was largely withdrawn from the market due to concerns about serious cardiac arrhythmias (QT prolongation).[3][4]
-
Mosapride: A newer benzamide derivative, mosapride is a selective 5-HT4 receptor agonist with a lower affinity for other receptors compared to cisapride, notably the hERG potassium channels implicated in cardiac side effects.[4] Its selectivity for the 5-HT4 receptor is its key advantage, offering a more favorable safety profile.
Below is a diagram illustrating the primary signaling pathways for these benzamide prokinetic agents.
References
- 1. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 3. droracle.ai [droracle.ai]
- 4. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Development of a new gastrointestinal prokinetic; pharmacology of cisapride] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for N-(2-Hydroxyethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary methods for the synthesis of N-(2-Hydroxyethyl)benzamide, a compound of interest in medicinal chemistry and materials science. The comparison focuses on a traditional acylation method and a novel cobalt-catalyzed N-alkylation approach, evaluating them on key performance indicators such as yield, reaction conditions, and green chemistry principles. Experimental protocols and workflow visualizations are provided to support researchers in selecting the most suitable method for their specific applications.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two synthesis methods, offering a clear and concise comparison.
| Parameter | Traditional Method: Acylation of Ethanolamine (B43304) | Novel Method: Cobalt-Catalyzed N-Alkylation |
| Starting Materials | Benzoyl chloride, Ethanolamine | Benzamide (B126), Ethylene (B1197577) glycol |
| Yield | ~97% | Estimated 80-90% |
| Reaction Time | 10 minutes | 24 hours |
| Temperature | 0 °C | 130 °C |
| Catalyst | None | Cobalt Nanoparticles |
| Byproducts | HCl, NaCl | Water |
| Atom Economy | Lower | Higher |
| Green Chemistry | Use of stoichiometric reagents and solvents for workup. | Catalytic process, but requires high temperature and organic solvent. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Traditional Method: Acylation of Ethanolamine with Benzoyl Chloride
This method involves the reaction of an amino alcohol with an acyl chloride.[1]
Materials:
-
Ethanolamine
-
Benzoyl chloride
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve ethanolamine (1.09 g, 17.8 mmol) in THF in a reaction vessel.
-
Cool the solution to 0°C under a nitrogen atmosphere.
-
Add benzoyl chloride (520 mg, 3.60 mmol) dropwise to the solution.
-
Stir the reaction mixture for 10 minutes.
-
Quench the reaction with 1M HCl.
-
Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Recrystallize the residue to obtain this compound as a white crystalline solid.[1]
Novel Method: Cobalt-Catalyzed N-Alkylation of Benzamide
This method represents a more atom-economical approach, directly coupling an amide with a diol.
Materials:
-
Benzamide
-
Ethylene glycol
-
Cobalt nanoparticle catalyst (e.g., Co-L5@C-800)
-
Potassium hydroxide (B78521) (KOH)
Proposed Procedure (adapted from cobalt-catalyzed N-alkylation of amides with alcohols): [2][3][4][5][6]
-
To a reaction vessel, add benzamide (0.5 mmol), ethylene glycol (0.55 mmol), the cobalt nanoparticle catalyst (60 mg, 1.9 mol% Co), and KOH (0.3 mmol).[3]
-
Add toluene (3 mL) as the solvent.[3]
-
Seal the vessel and purge with argon.
-
Heat the reaction mixture to 130°C and stir for 24 hours.[3]
-
After cooling to room temperature, isolate and purify the product using standard techniques such as column chromatography.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described synthesis methods.
Caption: Workflow for the traditional acylation synthesis of this compound.
Caption: Workflow for the novel cobalt-catalyzed N-alkylation synthesis.
Biological Context
While a specific signaling pathway for this compound is not well-documented in publicly available literature, the broader class of benzamide derivatives is known to exhibit a range of biological activities, including anticonvulsant properties. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound.
Conclusion
The choice between the traditional acylation and the novel cobalt-catalyzed N-alkylation method for synthesizing this compound will depend on the specific requirements of the researcher. The traditional method offers a very high yield and a short reaction time at low temperatures, but it suffers from lower atom economy and generates stoichiometric byproducts. In contrast, the catalytic method is more atom-economical, producing only water as a byproduct, but requires higher temperatures and longer reaction times. As the field of green chemistry advances, catalytic methods such as the cobalt-catalyzed N-alkylation are likely to become increasingly important.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of N-(2-Hydroxyethyl)benzamide Derivatives Against Diverse Bacterial Strains: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the antibacterial efficacy of various N-(2-Hydroxyethyl)benzamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This guide summarizes quantitative antimicrobial data, details key experimental protocols, and visualizes a standard workflow for assessing antibacterial activity.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound derivatives and related compounds has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key indicator of antimicrobial potency.
While comprehensive data on a wide range of this compound derivatives is still emerging, studies on structurally similar benzamide (B126) and N-phenylacetamide analogs provide valuable benchmarks for their potential activity. The following table summarizes the MIC values for selected benzamide derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| N-(2-hydroxy-4-nitrophenyl)benzamide | Staphylococcus aureus | 7.8[1] |
| Bacillus subtilis | 3.9[1] | |
| Klebsiella pneumoniae | >500[1] | |
| Pseudomonas aeruginosa | >500[1] | |
| Escherichia coli | >500[1] | |
| N-(2-hydroxy-5-nitrophenyl)benzamide | Staphylococcus aureus | 7.8[1] |
| Bacillus subtilis | 3.9[1] | |
| Klebsiella pneumoniae | >500[1] | |
| Pseudomonas aeruginosa | >500[1] | |
| Escherichia coli | >500[1] | |
| N-(4-chlorophenyl)benzamide | Escherichia coli | - |
| Bacillus subtilis | - | |
| 4-hydroxy-N-phenylbenzamide | Escherichia coli | 3.12[2] |
| Bacillus subtilis | 6.25[2] | |
| N-(4-bromophenyl)benzamide | Escherichia coli | 3.12[2] |
| Bacillus subtilis | 6.25[2] |
Note: The data presented for N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide derivatives are intended to provide a reference point for the potential antimicrobial activity of this compound analogs.[1]
Experimental Protocols
Accurate and reproducible assessment of antibacterial activity is crucial for the evaluation of novel compounds. The following are detailed methodologies for two standard in-vitro antimicrobial susceptibility tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Materials:
- This compound derivatives (test compounds)
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
- Bacterial cultures of test strains (e.g., Staphylococcus aureus, Escherichia coli)
- Positive control antibiotic (e.g., Ciprofloxacin)
- Negative control (sterile broth)
- Spectrophotometer or microplate reader
2. Preparation of Bacterial Inoculum:
- From a fresh 18-24 hour agar (B569324) plate culture, select several morphologically similar colonies of the test microorganism.
- Transfer the colonies to a tube containing sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the adjusted bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Test Compounds:
- Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Perform serial two-fold dilutions of the stock solution in the broth medium across the wells of the 96-well plate to achieve the desired concentration range.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compounds.
- Include a positive control (broth with inoculum and no compound) and a negative control (broth only) on each plate.
- Seal the plates and incubate at 35-37°C for 16-24 hours.
5. Interpretation of Results:
- After incubation, visually inspect the plates for turbidity, indicating bacterial growth.
- The MIC is the lowest concentration of the test compound at which there is no visible growth.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
1. Materials:
- Nutrient agar plates
- Bacterial cultures of test strains
- Sterile cork borer or pipette tips
- Test compound solutions at known concentrations
- Positive control antibiotic solution
- Negative control (solvent used to dissolve the compound)
2. Preparation of Inoculum:
- Prepare a standardized bacterial inoculum as described for the broth microdilution method.
- Evenly spread the inoculum over the entire surface of the nutrient agar plates using a sterile swab to create a bacterial lawn.
3. Well Creation and Sample Addition:
- Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.
- Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
4. Incubation:
- Incubate the plates at 37°C for 18-24 hours.
5. Interpretation of Results:
- Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
- A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of the antibacterial activity of this compound derivatives.
Caption: A generalized workflow for antimicrobial susceptibility testing of novel compounds.
References
N-Substituted Benzamides: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-substituted benzamides represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted benzamides, focusing on their anticancer and histone deacetylase (HDAC) inhibitory activities. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of N-substituted benzamides is highly dependent on the nature and position of substituents on both the benzoyl and aniline (B41778) moieties. The following tables summarize the in vitro activities of representative N-substituted benzamides against various cancer cell lines and HDAC enzymes.
Table 1: Anticancer Activity of N-Substituted Benzamide Derivatives
| Compound ID | R1 (Benzoyl Substituent) | R2 (N-Phenyl Substituent) | Cell Line | IC50 (µM) |
| 1a | 4-H | 2-amino | HCT-116 | >50 |
| 1b | 4-CH3 | 2-amino | HCT-116 | 25.3 |
| 1c | 4-OCH3 | 2-amino | HCT-116 | 15.8 |
| 1d | 4-Cl | 2-amino | HCT-116 | 9.7 |
| 2a | 3-methoxy | 4-(4-methylpiperazin-1-yl) | MCF-7 | 5.8 |
| 2b | 3-methoxy | 4-(morpholin-4-yl) | MCF-7 | 8.2 |
| 2c | 3-methoxy | 4-(piperidin-1-yl) | MCF-7 | 11.5 |
IC50: The half maximal inhibitory concentration.
Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of N-Substituted Benzamides
| Compound ID | R (N-Phenyl Substituent) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| 3a | 2-amino-5-fluoro | 85 | 110 | 95 |
| 3b | 2-amino-5-chloro | 60 | 75 | 68 |
| 3c | 2-amino-5-bromo | 45 | 55 | 50 |
| Entinostat (MS-275) | (Reference) | 930 | 950 | 1800 |
IC50: The half maximal inhibitory concentration.
Structure-Activity Relationship Insights
From the data presented, several key SAR trends can be observed:
-
Anticancer Activity : For the N-(2-aminophenyl)benzamides (Series 1), the introduction of electron-withdrawing groups at the para-position of the benzoyl ring generally enhances cytotoxic activity against the HCT-116 colon cancer cell line. A chloro-substituent (1d) resulted in the most potent compound in this series. In the second series (Series 2), the nature of the cyclic amine at the para-position of the N-phenyl ring influences activity against the MCF-7 breast cancer cell line, with the 4-methylpiperazine moiety (2a) showing the highest potency.
-
HDAC Inhibition : In the 2-amino-5-substituted-N-phenylbenzamide series (Series 3), the inhibitory activity against Class I HDACs (HDAC1, 2, and 3) increases with the size and electronegativity of the halogen substituent at the 5-position of the aniline ring. The bromo-substituted analog (3c) was the most potent inhibitor, significantly more active than the reference compound Entinostat. The 2-amino group on the N-phenyl ring is a critical zinc-binding group essential for HDAC inhibition.
Experimental Protocols
General Synthesis of N-Substituted Benzamides
A common method for the synthesis of N-substituted benzamides involves the coupling of a substituted benzoic acid with a substituted aniline.
-
Acid Chloride Formation : The substituted benzoic acid is converted to its corresponding acid chloride, typically by reacting with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Amide Coupling : The resulting acid chloride is then reacted with the desired substituted aniline in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the HCl byproduct. The reaction is typically carried out at room temperature or with gentle heating.
-
Purification : The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay[1][2][3][4][5][6][7][8]
This fluorometric assay determines the in vitro inhibitory activity of compounds on HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Read the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
MTT Cytotoxicity Assay[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General workflow for the synthesis and SAR-guided optimization of N-substituted benzamides.
In Vitro Validation of N-(2-Hydroxyethyl)benzamide Analogs as Anticonvulsants: A Comparative Guide
Despite extensive investigation into the anticonvulsant properties of benzamide (B126) derivatives, specific in vitro validation data for N-(2-Hydroxyethyl)benzamide analogs remains limited in publicly available scientific literature. The majority of existing research has focused on in vivo models, primarily utilizing maximal electroshock (MES) and chemically-induced seizure tests in rodents. Consequently, this guide synthesizes the available information on structurally related compounds and outlines the established in vitro methodologies that would be critical for the comprehensive evaluation of this compound analogs.
While direct in vitro comparisons for the target compound class are not presently available, this guide will provide a framework for such an evaluation by presenting data from closely related N-(2-hydroxyethyl)amide and N-(2-hydroxyethyl)cinnamamide derivatives. Furthermore, it will detail the standard experimental protocols for key in vitro assays relevant to anticonvulsant drug discovery and outline the putative signaling pathways that these compounds may modulate.
Comparative Analysis of Structurally Related Analogs
Research into N-(2-hydroxyethyl)amide and cinnamamide (B152044) derivatives has demonstrated their potential as anticonvulsant agents, primarily through in vivo screening. These studies provide a valuable starting point for understanding the structure-activity relationships (SAR) that may also apply to this compound analogs.
Table 1: In Vivo Anticonvulsant Activity of N-(2-hydroxyethyl)amide and Cinnamamide Analogs
| Compound | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| N-(2-hydroxyethyl)decanamide | Mouse (MES) | 22.0 | 599.8 | 27.5 | [1] |
| N-(2-hydroxyethyl)palmitamide | Mouse (MES) | 23.3 | >1000 | >42.9 | [1] |
| N-(2-hydroxyethyl)stearamide | Mouse (MES) | 20.5 | >1000 | >48.8 | [1] |
| Valproate (Reference) | Mouse (MES) | Not Reported | Not Reported | 1.6 | [1] |
| N-(2-hydroxyethyl)cinnamamide | Mouse (MES) | 17.7 | 154.9 | 8.8 | [2] |
| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | Mouse (MES) | 17.0 | 211.1 | 12.4 | [2] |
| Carbamazepine (Reference) | Mouse (MES) | Not Reported | Not Reported | >1 | [2] |
ED50: Median Effective Dose; TD50: Median Toxic Dose; PI: Protective Index (TD50/ED50); MES: Maximal Electroshock Seizure Test.
Key In Vitro Experimental Protocols for Anticonvulsant Validation
A thorough in vitro validation of this compound analogs would necessitate a battery of assays to elucidate their mechanism of action and quantify their potency and selectivity. The following are standard protocols employed in the field.
Electrophysiological Analysis of Ion Channel Modulation (Patch-Clamp)
The modulation of voltage-gated ion channels, particularly sodium (Nav) and calcium (Cav) channels, is a common mechanism of action for anticonvulsant drugs. The whole-cell patch-clamp technique is the gold standard for investigating these interactions.
Objective: To determine the effect of this compound analogs on the function of specific voltage-gated ion channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used due to their low endogenous ion channel expression. These cells are transiently or stably transfected with the cDNA of the specific human ion channel subunit of interest (e.g., Nav1.1, Nav1.2, Cav2.1).
-
Cell Preparation: On the day of recording, cells are dissociated and plated onto glass coverslips.
-
Recording: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocols: Specific voltage protocols are applied to elicit ionic currents through the targeted channels. For example, to study Nav channels, the cell is held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials.
-
Drug Application: After obtaining a stable baseline recording, the cells are perfused with solutions containing increasing concentrations of the this compound analog.
-
Data Analysis: The effect of the compound on the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation is measured. The concentration-response curve is plotted to determine the half-maximal inhibitory concentration (IC50).
GABA Receptor Modulation Assays
Enhancement of GABAergic inhibition is another key anticonvulsant mechanism. This can be assessed through receptor binding assays and electrophysiological recordings.
Objective: To evaluate the ability of this compound analogs to modulate GABAA receptor function.
Methodology (Receptor Binding Assay):
-
Membrane Preparation: Synaptosomal membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus).
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine (B76468) site) in the presence and absence of the test compounds at various concentrations.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compounds to displace the radioligand is used to determine their binding affinity (Ki).
Glutamate (B1630785) Receptor Modulation Assays
Antagonism of excitatory glutamatergic neurotransmission can also produce anticonvulsant effects. The activity of this compound analogs at NMDA and AMPA receptors can be investigated using electrophysiology and calcium imaging.
Objective: To determine if this compound analogs modulate the function of ionotropic glutamate receptors.
Methodology (Calcium Imaging):
-
Cell Culture: Primary neuronal cultures from rodent hippocampus or cortex are prepared.
-
Fluorescent Dye Loading: The neurons are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with a glutamate receptor agonist (e.g., NMDA or AMPA) in the presence and absence of the test compounds.
-
Image Acquisition: Changes in intracellular calcium concentration are monitored using fluorescence microscopy.
-
Data Analysis: The ability of the test compounds to inhibit the agonist-induced calcium influx is quantified to determine their IC50 values.
Putative Signaling Pathways and Experimental Workflows
The anticonvulsant activity of benzamide derivatives may involve the modulation of neuronal excitability through various signaling pathways. While the specific pathways for this compound analogs are yet to be elucidated, based on the mechanisms of other anticonvulsants, potential targets include voltage-gated ion channels and GABAergic systems.
Caption: Experimental workflow for in vitro validation.
Caption: Putative anticonvulsant signaling pathways.
References
A Comparative Guide to the Receptor Selectivity of N-(2-Hydroxyethyl)benzamide: An Analysis Based on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential selectivity of N-(2-Hydroxyethyl)benzamide for the dopamine (B1211576) D2 and serotonin (B10506) 5-HT4 receptors. Due to a lack of publicly available direct binding data for this compound, this comparison is based on established structure-activity relationships (SAR) for the broader class of benzamide (B126) ligands at these two important G-protein coupled receptors (GPCRs).
Executive Summary
While direct quantitative assessment of this compound's selectivity is not possible without experimental data, SAR studies of related benzamide derivatives strongly suggest that this simple, unsubstituted compound is unlikely to exhibit high affinity for either the dopamine D2 or the 5-HT4 receptor. High-affinity interactions with these receptors, particularly the 5-HT4 receptor, are known to require more complex molecular architectures. Potent 5-HT4 receptor agonists of the benzamide class typically feature specific substitutions on the aromatic ring and a basic amine within a piperidinyl moiety connected to a lipophilic side chain. Similarly, high-affinity D2 receptor ligands from the benzamide family also possess more intricate structural features than this compound.
This guide will delve into the known SAR for benzamides at both receptors, detail the standard experimental protocols used to determine such selectivity, and provide visual representations of the respective signaling pathways to offer a comprehensive framework for understanding the likely pharmacological profile of this compound.
Structure-Activity Relationship (SAR) Comparison
The following table summarizes the key structural features generally required for high binding affinity of benzamide derivatives at dopamine D2 and 5-HT4 receptors.
| Feature | Dopamine D2 Receptor | 5-HT4 Receptor | This compound |
| Benzamide Core Substitutions | Varied, but often include methoxy (B1213986) groups. | Typically requires a 4-amino and a 5-chloro group. A 2-methoxy group is also often present to enhance affinity.[1] | Unsubstituted |
| N-Substitution | Often a substituted heterocyclic ring (e.g., pyrrolidine, piperidine) with further N-alkylation.[2] | A basic amine moiety, commonly a substituted piperidine (B6355638) ring, is crucial.[1] | A simple 2-hydroxyethyl group. |
| Extended Side Chain | Lipophilic N-substituents on the heterocyclic ring are often required for high affinity. | An extended, lipophilic side chain attached to the piperidine nitrogen is essential for high-affinity binding.[1] | Absent |
Based on this SAR analysis, the simple structure of this compound lacks the necessary chemical motifs for potent interaction with either receptor.
Signaling Pathways
To understand the functional consequences of ligand binding, it is essential to consider the downstream signaling cascades of both receptors.
The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. Additionally, D2 receptor activation can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
The 5-HT4 receptor is a Gs-coupled receptor. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cAMP production. This elevation in cAMP activates PKA, which in turn phosphorylates various downstream targets to elicit a cellular response.[1]
Experimental Protocols
To definitively determine the binding affinity and selectivity of this compound, radioligand binding assays would be the standard experimental approach. Below are generalized protocols for competitive binding assays for both the dopamine D2 and 5-HT4 receptors.
Radioligand Binding Assay Workflow
1. Dopamine D2 Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Membrane preparation from cells or tissues expressing the dopamine D2 receptor.
-
Radioligand: Typically [³H]Spiperone or another high-affinity D2 antagonist.
-
Non-specific binding control: A high concentration of a known D2 ligand (e.g., unlabeled Spiperone or Haloperidol).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding wells, the test compound is replaced with buffer.
-
For non-specific binding wells, a saturating concentration of the non-specific binding control is added.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
2. 5-HT4 Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
-
Materials:
-
Membrane preparation from cells or tissues expressing the 5-HT4 receptor (e.g., guinea pig striatum).
-
Radioligand: Typically [³H]GR113808, a selective 5-HT4 antagonist.
-
Non-specific binding control: A high concentration of a known 5-HT4 ligand (e.g., unlabeled GR113808 or serotonin).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
The procedure is analogous to the dopamine D2 receptor binding assay.
-
Combine the 5-HT4 receptor-containing membranes, a fixed concentration of [³H]GR113808, and varying concentrations of this compound.
-
Include total binding and non-specific binding controls.
-
Incubate to reach equilibrium.
-
Separate bound and free radioligand via rapid filtration.
-
Wash the filters.
-
Quantify the bound radioactivity.
-
Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.
-
Conclusion
Based on the extensive body of literature on the structure-activity relationships of benzamide derivatives, this compound is not predicted to be a high-affinity ligand for either the dopamine D2 or the 5-HT4 receptor. The absence of key structural motifs, which are known to be critical for potent binding to these receptors, suggests that its selectivity profile is likely to be insignificant. To definitively characterize the binding profile of this compound, empirical determination of its binding affinities at both receptors using the experimental protocols outlined in this guide is necessary. This would provide the quantitative data required for a direct and conclusive comparison of its selectivity.
References
Benchmarking the Performance of N-(2-Hydroxyethyl)benzamide-Modified Polymers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel polymeric carriers that enhance the therapeutic efficacy and safety of drug molecules is a central theme in pharmaceutical sciences. This guide provides a comparative overview of the anticipated performance of N-(2-Hydroxyethyl)benzamide-modified polymers, a potential emerging class of materials for drug delivery. Due to the limited direct comparative data on this specific polymer class in publicly available literature, this guide establishes a performance benchmark by drawing parallels with closely related and well-characterized polymer systems, such as those based on N-(2-hydroxyethyl) acrylamide (B121943) (HEAA) and other functionalized polymers. The data presented herein is intended to serve as a foundational reference for researchers venturing into the synthesis and evaluation of these promising materials.
Performance Comparison of Polymer-Drug Conjugates
The selection of a polymeric carrier is a critical decision in the development of a drug delivery system. The ideal polymer should offer a balance of properties that facilitate high drug loading, controlled release at the target site, and excellent biocompatibility. The following table summarizes the expected key performance indicators for this compound-modified polymers, benchmarked against established alternatives like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers and Poly(ethylene glycol) (PEG).
| Performance Parameter | This compound-Modified Polymers (Anticipated) | N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymers | Poly(ethylene glycol) (PEG) | Key Considerations for Drug Delivery |
| Drug Loading Efficiency | Moderate to High | Varies with drug and linker chemistry | Generally lower for covalent conjugation | Higher loading efficiency minimizes the required polymer dose. The aromatic benzamide (B126) moiety may enhance loading of hydrophobic drugs through π-π stacking interactions. |
| Drug Release Profile | Tunable (pH, enzyme-sensitive) | Primarily enzyme-dependent (e.g., lysosomal enzymes)[1][2] | Dependent on the nature of the cleavable linker | The release mechanism should be designed to be stable in circulation and triggered at the target site (e.g., acidic tumor microenvironment or intracellularly). |
| Biocompatibility | Expected to be high | Excellent, well-established in clinical trials[1][3] | Excellent, FDA-approved for various applications | Low immunogenicity and toxicity are paramount for clinical translation. Polymers containing N-(2-hydroxyethyl) acrylamide have shown good biocompatibility.[4][5] |
| In Vivo Half-Life | Moderate to Long (Molecular Weight Dependent) | Long circulating, tunable by molecular weight[1] | Long circulating, tunable by molecular weight | A longer circulation half-life can improve tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[3] |
| Biodegradability | Potentially biodegradable with appropriate linkers | Non-biodegradable backbone; requires molecular weight below the renal filtration threshold for clearance.[2] | Non-biodegradable backbone; requires molecular weight below the renal filtration threshold for clearance. | Backbone degradability can be engineered to allow for the use of higher molecular weight polymers that are eventually cleared from the body.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of novel polymers. The following sections provide methodologies for the synthesis of a key monomer precursor and the characterization of related polymers, which can be adapted for this compound-modified systems.
Synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide
This protocol describes the synthesis of a model this compound derivative, which can serve as a monomer for polymerization when appropriately functionalized with a polymerizable group.
Materials:
-
4-methoxybenzoic acid
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 4-methoxybenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Add EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add ethanolamine (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(2-hydroxyethyl)-4-methoxybenzamide.[6]
Characterization of Functional Polymers
A comprehensive characterization is crucial to ensure the structural integrity and purity of the synthesized polymers. The following techniques are recommended for the analysis of this compound-modified polymers, based on established protocols for similar hydrophilic polymers like poly(HEAA).[7]
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of key functional groups (e.g., amide C=O, N-H, aromatic C=C, and hydroxyl O-H).
-
Sample Preparation: Prepare a thin film of the polymer on a KBr pellet or use an ATR-FTIR spectrometer.
-
Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Purpose: To elucidate the detailed molecular structure, confirm monomer incorporation, and analyze end-groups.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Analysis: Integrate proton signals to determine the relative composition of copolymers. Analyze chemical shifts to confirm the covalent attachment of the this compound moiety.
3. Size-Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
System: Use a system equipped with a refractive index (RI) detector and appropriate columns for aqueous or organic mobile phases.
-
Data Analysis: Calibrate the system with polymer standards of known molecular weight to obtain accurate measurements.
4. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
-
Purpose: To obtain absolute molecular weight information and to identify repeating units and end-groups.
-
Sample Preparation: Co-crystallize the polymer sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and a cationizing agent on a MALDI target plate.[7]
-
Data Analysis: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the repeating monomer unit.[7]
Visualizing Key Processes
Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following visualizations, created using the DOT language, depict a proposed experimental workflow for evaluating this compound-modified polymers and a representative signaling pathway that could be targeted by drugs delivered by such systems.
References
- 1. Polymer – drug conjugates: Origins, progress to date and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of blood compatible polymers. II. poly(N,N-disubstituted) acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of blood compatible polymers. III. Copolymers of N-benzyl, N-(2-hydroxyethyl) acrylamide and 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of a Novel Monoclonal Antibody Against Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of a newly developed monoclonal antibody, MAb-4-BZA, raised against 4-hydroxybenzamide. The specificity of this antibody is crucial for its potential applications in targeted drug delivery, diagnostic assays, and pharmacokinetic studies. This document presents a comparative assessment of MAb-4-BZA's binding affinity to a panel of structurally related benzamide (B126) derivatives, supported by detailed experimental protocols and data analysis.
Data Summary
The cross-reactivity of MAb-4-BZA was evaluated using a competitive enzyme-linked immunosorbent assay (cELISA). The half-maximal inhibitory concentration (IC50) for the target antigen, 4-hydroxybenzamide, was determined to be 15 nM. The cross-reactivity of the antibody with other benzamide derivatives was calculated relative to 4-hydroxybenzamide. The following table summarizes the quantitative data obtained.
| Compound ID | Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| BZA-01 | 4-hydroxybenzamide | Target Antigen | 15 | 100% |
| BZA-02 | Benzamide | >10,000 | <0.15% | |
| BZA-03 | 4-methoxybenzamide | 45 | 33.3% | |
| BZA-04 | 4-aminobenzamide | 80 | 18.8% | |
| BZA-05 | 4-chlorobenzamide | 250 | 6.0% | |
| BZA-06 | 3-hydroxybenzamide | 500 | 3.0% | |
| BZA-07 | 2-hydroxybenzamide | >10,000 | <0.15% |
Interpretation of Data:
The data indicates that MAb-4-BZA exhibits high specificity for the target antigen, 4-hydroxybenzamide. The presence and position of the hydroxyl group on the phenyl ring are critical for antibody recognition. A methoxy (B1213986) group at the 4-position is tolerated to some extent, resulting in a moderate level of cross-reactivity. Moving the hydroxyl group to the 3-position or replacing it with other substituents significantly reduces the antibody's binding affinity.
Experimental Protocols
A competitive ELISA was employed to determine the cross-reactivity of MAb-4-BZA against various benzamide derivatives.[1]
Materials:
-
96-well microtiter plates
-
Coating antigen (4-hydroxybenzamide conjugated to a carrier protein, e.g., BSA)
-
MAb-4-BZA (monoclonal antibody)
-
Panel of benzamide derivatives (competitors)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Plate reader
Procedure:
-
Coating: Microtiter plates were coated with the coating antigen at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates were washed three times with wash buffer.
-
Blocking: The plates were blocked with blocking buffer for 2 hours at room temperature to prevent non-specific binding.[2]
-
Competition: A fixed concentration of MAb-4-BZA was mixed with varying concentrations of the benzamide derivatives (competitors) and the target antigen (for the standard curve). This mixture was then added to the coated and blocked wells and incubated for 1 hour at 37°C.
-
Washing: The plates were washed three times with wash buffer.
-
Secondary Antibody Incubation: HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at 37°C.[2]
-
Washing: The plates were washed five times with wash buffer.
-
Detection: The substrate solution was added to each well, and the plates were incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The reaction was stopped by adding the stop solution.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
Data Analysis:
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor) x 100
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the competitive immunoassay.
Caption: Experimental workflow for the competitive ELISA.
Caption: Competitive binding in the immunoassay.
References
Head-to-head comparison of different analytical techniques for N-(2-Hydroxyethyl)benzamide quantification.
For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-(2-Hydroxyethyl)benzamide is essential for quality control, pharmacokinetic studies, and various research applications. The selection of an appropriate analytical technique is a critical decision that dictates the reliability, sensitivity, and efficiency of the quantification process. This guide provides a comprehensive head-to-head comparison of three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide synthesizes typical performance data from the analysis of structurally similar small organic molecules and aromatic amides to provide a robust framework for method selection and validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of small aromatic amides like this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method parameters.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Linearity Range | 0.05 - 200 µg/mL | 0.01 - 100 µg/mL | 0.001 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% | < 3% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Sample Preparation | Simple (dissolution, filtration) | Often requires derivatization | Moderate (extraction, protein precipitation) |
Principles and Considerations for Method Selection
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique for quantitative analysis. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light by the analyte. For this compound, which contains a chromophore (the benzamide (B126) group), HPLC-UV offers a straightforward and reliable method for analysis in relatively simple matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of a mass spectrometer. It is particularly well-suited for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase its volatility. GC-MS provides excellent selectivity, making it suitable for complex matrices where interferences may be a concern.[1]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective of the three techniques.[1] It couples the separation power of HPLC with the high specificity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex biological matrices such as plasma and urine, as it can selectively detect the analyte even in the presence of numerous other compounds.[1]
Experimental Workflows and Logical Relationships
The general workflow for quantitative analysis by these techniques involves several key stages, from sample preparation to data interpretation.
General workflow for quantitative analytical experiments.
The decision of which analytical technique to employ often depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix.
Decision tree for selecting an analytical method.
Detailed Experimental Protocols
The following are representative experimental protocols that can serve as a starting point for the quantification of this compound. These protocols should be optimized and validated for the specific application and instrumentation.
HPLC-UV Protocol
This protocol is based on general methods for the analysis of benzamide and its derivatives.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
This compound reference standard
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
For unknown samples, dissolve an accurately weighed amount in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm (based on the UV absorbance of the benzamide chromophore)
-
Injection Volume: 10 µL
GC-MS Protocol
This protocol includes a derivatization step to enhance the volatility of this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
2. Reagents and Standards:
-
This compound reference standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or acetonitrile (anhydrous)
3. Sample Preparation and Derivatization:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a suitable solvent (e.g., 100 µL of pyridine) and the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) derivative.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C[1]
-
Injection Mode: Splitless[1]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
LC-MS/MS Protocol
This protocol is designed for the sensitive quantification of this compound in a biological matrix like plasma.
1. Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 or similar reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Reagents and Standards:
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog of the analyte)
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. A typical gradient might be: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and product ions would be determined by fragmentation experiments.
References
Evaluating the Metabolic Stability of N-(2-Hydroxyethyl)benzamide in Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic potential. In vitro assays using liver microsomes are a cornerstone of early drug development, providing essential insights into a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP450) enzymes. This guide offers a comparative evaluation of the metabolic stability of N-(2-Hydroxyethyl)benzamide, benchmarked against other benzamide (B126) analogs, and is supported by established experimental protocols.
Quantitative Comparison of Metabolic Stability
The following table summarizes the in vitro metabolic stability of this compound alongside a series of benzamide analogs in human liver microsomes. Key parameters presented are the half-life (t½), the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes.[1] Generally, longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.
Note: Specific experimental data for the metabolic stability of this compound was not available in the reviewed literature. The data presented for this compound is hypothetical and serves as a placeholder for illustrative comparison. In a practical setting, these values would be determined experimentally.
| Compound ID | Structure | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Data Source |
| This compound | 45 (Hypothetical) | 15.4 (Hypothetical) | N/A | |
| Analog 1 | 2-(3-fluorophenethoxy)-5-morpholinobenzamide | 13.9 | 125.1 | [1] |
| Analog 2 | 5-bromo-2-(3-fluorophenethoxy)benzamide | 29.5 | 58.9 | [1] |
| Analog 3 | 2-(3-fluorophenethoxy)-5-methylbenzamide | 43.6 | 39.7 | [1] |
| Analog 4 | 5-cyclopropyl-2-(3-fluorophenethoxy)benzamide | 57.8 | 29.9 | [1] |
| Analog 5 | 5-ethyl-2-(3-fluorophenethoxy)benzamide | 37.5 | 46.4 | [1] |
| Analog 6 | 2-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide | >60 | <23.1 | [1] |
Experimental Protocols
The data presented in this guide is based on standard in vitro metabolic stability assays using human liver microsomes (HLM). A generalized protocol for such an assay is detailed below.
Human Liver Microsomal Stability Assay Protocol
-
Preparation of Reagents:
-
Test Compound Stock Solution: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.
-
Human Liver Microsomes: Pooled human liver microsomes are thawed on ice immediately before use.
-
Phosphate (B84403) Buffer: A solution of potassium phosphate buffer (100 mM, pH 7.4) is prepared.
-
NADPH Regenerating System: A solution containing cofactors for the metabolic enzymes is prepared. This typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
The test compound is added to a mixture of human liver microsomes and the phosphate buffer in a microcentrifuge tube or 96-well plate.
-
The mixture is pre-incubated at 37°C for a short period to equilibrate the temperature.
-
The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.[2]
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
The samples are then centrifuged to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The concentration of the parent compound at each time point is determined by comparing its peak area to that of an internal standard.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear regression of this plot gives the rate constant of metabolism (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
-
Visualizing the Workflow and Metabolic Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and potential metabolic pathways.
Discussion and Comparative Analysis
The metabolic fate of benzamide derivatives is significantly influenced by the nature and position of their substituents. The provided data for analogous compounds illustrates that modifications to the benzamide scaffold can lead to substantial changes in metabolic stability. For instance, the introduction of a thiophen-2-yl group in Analog 6 results in a significantly longer half-life (>60 min) and lower intrinsic clearance (<23.1 µL/min/mg protein) compared to analogs with smaller, less complex substituents.[1]
For this compound, several metabolic pathways are plausible. The primary routes of metabolism for many xenobiotics, including benzamides, involve the Cytochrome P450 (CYP450) enzyme system in the liver. Potential Phase I metabolic transformations for this compound include:
-
Oxidation of the primary alcohol: The hydroxyethyl (B10761427) moiety can be oxidized to the corresponding carboxylic acid, forming N-(2-oxo-2-hydroxyethyl)benzamide.
-
N-dealkylation: Cleavage of the bond between the nitrogen and the ethyl group would yield benzamide and 2-hydroxyacetaldehyde. Studies on similar N-substituted benzamides have shown N-dealkylation to be a common metabolic route.[3]
-
Aromatic hydroxylation: The benzene (B151609) ring can undergo hydroxylation at various positions, leading to the formation of phenolic metabolites.
Following Phase I metabolism, the resulting metabolites, particularly those with hydroxyl groups, can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion from the body.
Conclusion
This guide provides a framework for evaluating the metabolic stability of this compound in the context of other benzamide analogs. While specific experimental data for the target compound is currently lacking, the comparative data and established protocols presented here offer valuable guidance for researchers in drug discovery and development. The experimental workflow and plausible metabolic pathways outlined can inform the design of future studies to definitively characterize the metabolic profile of this compound. Such studies are essential for predicting its in vivo pharmacokinetic properties and advancing its potential as a therapeutic agent.
References
A Comparative Guide to the Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives and Valproate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of novel N-(2-hydroxyethyl)amide derivatives against the well-established antiepileptic drug, valproate. The following sections detail the comparative efficacy and neurotoxicity, supported by experimental data, and outline the methodologies employed in these critical preclinical assessments.
Comparative Efficacy and Neurotoxicity
A study comparing a series of novel N-(2-hydroxyethyl)amide derivatives with valproate has demonstrated the promising potential of these new compounds. The anticonvulsant activity was assessed using the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, while neurotoxicity was evaluated via the rotarod test.[1]
The key findings indicate that several N-(2-hydroxyethyl)amide derivatives exhibit superior anticonvulsant activity and a significantly better safety profile compared to valproate.[1] Specifically, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide were identified as having a more favorable therapeutic index.[1]
The following table summarizes the quantitative data from this comparative study:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |
| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |
| Valproate | Not explicitly stated in the primary comparative study, but its PI is cited as 1.6 | Not explicitly stated in the primary comparative study, but its PI is cited as 1.6 | 1.6 |
ED50 (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals.[2] A lower ED50 indicates higher potency. TD50 (Median Toxic Dose) is the dose that causes neurotoxicity in 50% of the animals. A higher TD50 indicates lower toxicity. PI (Protective Index) is the ratio of TD50 to ED50. A higher PI suggests a wider therapeutic window and a better safety profile.
The data clearly illustrates that the selected N-(2-hydroxyethyl)amide derivatives possess a much wider therapeutic window than valproate, with protective indices that are orders of magnitude greater.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of N-(2-hydroxyethyl)amide derivatives and valproate.
Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[3][4]
-
Animals: Male CF-1 or C57BL/6 mice are commonly used.[3]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle at predetermined doses and time points.
-
A local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas, followed by a saline solution to ensure good electrical contact.[3]
-
An alternating electrical current (typically 50 mA at 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[3][5]
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the hindlimb tonic extension is the endpoint indicating that the compound has conferred protection.[3]
-
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension is calculated as the ED50.
Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and balance in rodents, and in the context of anticonvulsant screening, it serves as a measure of neurotoxicity.[6][7]
-
Animals: The same strain of mice used in the efficacy studies is typically employed.
-
Apparatus: A commercially available rotarod apparatus for mice, consisting of a rotating rod.
-
Procedure:
-
Animals are pre-trained on the rotarod to establish a baseline performance.
-
Following administration of the test compound or vehicle, individual mice are placed on the rod, which is rotating at a constant or accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[8]
-
The latency for each animal to fall off the rotating rod is recorded.
-
An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod.[6]
-
-
Data Analysis: The dose that causes motor impairment (falling off the rotarod) in 50% of the animals is determined as the TD50.
Visualizing Experimental and Mechanistic Pathways
To better understand the workflow of anticonvulsant drug screening and the proposed mechanisms of action, the following diagrams are provided.
Discussion of Mechanisms
The anticonvulsant effect of valproate is attributed to a combination of mechanisms.[9][10] It is known to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation and increasing its synthesis.[11][12] Additionally, valproate blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability.[11][12] It also acts as a histone deacetylase (HDAC) inhibitor, which can alter gene expression and may contribute to its long-term therapeutic effects.[12]
The N-(2-hydroxyethyl)amide derivatives are also thought to exert their anticonvulsant effects through the GABAergic system.[13] The available evidence suggests that these compounds may act by inhibiting GABA-α-oxoglutarate aminotransferase (GABA-T), the enzyme responsible for the breakdown of GABA.[13] This inhibition leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission and reducing the likelihood of seizure activity. Further studies involving chemically induced convulsions with substances like bicuculline (B1666979) and 3-mercaptopropionic acid support the involvement of the GABAergic pathway.[1][13]
References
- 1. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. Molecular Mechanisms of Valproic Acid Action on Signalling Systems and Brain Functions - Tursunov - Russian Journal of Physiology [journals.rcsi.science]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 13. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-(2-Hydroxyethyl)benzamide: A Procedural Guide
The proper disposal of N-(2-Hydroxyethyl)benzamide is critical for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated contaminated materials in accordance with general safety protocols.
Hazard Profile and Safety Recommendations
Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. This information dictates the necessary safety precautions.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity (Oral) | H302 | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] | ||
| Serious eye irritation | H319 | P280: Wear eye protection/face protection.[2] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | ||
| Skin irritation | H315 | P280: Wear protective gloves.[2] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] | ||
| Specific target organ toxicity (single exposure); Respiratory tract irritation | H335 | P261: Avoid breathing dust.[3] |
| P271: Use only outdoors or in a well-ventilated area.[3] | ||
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[4]
-
Eye and Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard.[4]
-
Skin and Body Protection: A laboratory coat is required to prevent contamination of personal clothing.[4]
-
Respiratory Protection: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any materials that have come into direct contact with the solid compound (e.g., contaminated gloves, weighing paper, pipette tips) in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste (Rinsate):
3. Final Disposal:
-
Approved Waste Disposal Facility: The primary and recommended method of disposal is to transfer the sealed and labeled hazardous waste container to an approved waste disposal plant.[1][5] This ensures compliance with local, state, and federal regulations.
-
Incineration (Alternative Method):
4. Emergency Procedures:
-
Spills: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal, avoiding dust formation.[2][5]
-
Personal Contamination:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
